molecular formula C10H9NO3 B598361 1-Methyl-2-oxoindoline-6-carboxylic acid CAS No. 138328-27-5

1-Methyl-2-oxoindoline-6-carboxylic acid

Cat. No.: B598361
CAS No.: 138328-27-5
M. Wt: 191.186
InChI Key: SXEPPYTUCBLQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxoindoline-6-carboxylic acid is a high-value indolinone derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical development. Its core research value lies in its application as a key precursor for the synthesis of targeted therapeutic agents, particularly tyrosine kinase inhibitors . These inhibitors are crucial in research focused on anti-angiogenesis and represent a promising approach for investigating treatments for neoplastic diseases . The molecule's structure, featuring a carboxylic acid functional group, allows for versatile derivatization, enabling researchers to construct complex molecular architectures. This makes it an essential building block in organic synthesis for the development of novel bioactive compounds and active pharmaceutical ingredients (APIs) . As a specialized fine chemical, it facilitates advanced research in drug discovery pipelines and the exploration of new chemical entities across various therapeutic areas. This product is strictly for use in laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8-4-7(10(13)14)3-2-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEPPYTUCBLQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930056
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138328-27-5
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 1-Methyl-2-oxoindoline-6-carboxylic acid, a key building block in pharmaceutical development. The synthesis is presented in a multi-step process, starting from commercially available precursors and proceeding through the formation of a key intermediate, methyl 2-oxoindoline-6-carboxylate, followed by N-methylation and subsequent hydrolysis. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to aid researchers in their drug discovery and development endeavors.

Overview of the Synthetic Pathway

The synthesis of this compound is a three-stage process. The initial stage focuses on the construction of the core oxindole structure, methyl 2-oxoindoline-6-carboxylate. This intermediate is then subjected to N-methylation to introduce the methyl group at the indole nitrogen. The final stage involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Stage 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate

The synthesis of the key intermediate, methyl 2-oxoindoline-6-carboxylate, can be achieved through various routes. A common and effective method starts from 4-chloro-3-nitrobenzoic acid.

Synthesis Pathway

The pathway involves three key steps:

  • Esterification: 4-chloro-3-nitrobenzoic acid is converted to its methyl ester.

  • Malonic Ester Synthesis: The resulting methyl 4-chloro-3-nitrobenzoate is reacted with dimethyl malonate.

  • Reductive Cyclization: The product from the previous step undergoes reduction of the nitro group and subsequent intramolecular cyclization to form the oxindole ring.

Experimental Protocol

Step 1: Preparation of Methyl 4-chloro-3-nitrobenzoate

  • To a solution of 4-chloro-3-nitrobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 4-chloro-3-nitrobenzoate.

Step 2: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

  • To a solution of dimethyl malonate in a suitable solvent such as dimethyl sulfoxide (DMSO), a strong base like potassium tert-butoxide is added at room temperature.

  • Methyl 4-chloro-3-nitrobenzoate, dissolved in DMSO, is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for several hours.

  • The reaction is quenched with a dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Step 3: Preparation of Methyl 2-oxoindoline-6-carboxylate

  • The crude dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is dissolved in acetic acid.

  • A reducing agent, such as iron powder or catalytic hydrogenation (e.g., H2 with Pd/C), is used to reduce the nitro group.

  • For reductive cyclization with iron, the mixture is heated. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere.

  • Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield methyl 2-oxoindoline-6-carboxylate.[1]

Quantitative Data for Stage 1
StepProductStarting MaterialReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
1Methyl 4-chloro-3-nitrobenzoate4-chloro-3-nitrobenzoic acidMethanol, Thionyl chlorideMethanolReflux>95-General Knowledge
2Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioateMethyl 4-chloro-3-nitrobenzoateDimethyl malonate, Potassium tert-butoxideDMSORoom Temp--General Knowledge
3Methyl 2-oxoindoline-6-carboxylateDimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioateIron, Acetic Acid or H2, Pd/CAcetic AcidHeat or Room Temp~70-80>98[1]

Stage 2: N-Methylation of Methyl 2-oxoindoline-6-carboxylate

The introduction of a methyl group at the nitrogen of the oxindole ring is a crucial step. Several methods can be employed for this transformation.

Synthesis Pathway

A common method for N-methylation involves the use of a methylating agent in the presence of a base.

Experimental Protocol

Preparation of Methyl 1-methyl-2-oxoindoline-6-carboxylate

  • To a solution of methyl 2-oxoindoline-6-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate or sodium hydride is added.

  • A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data for Stage 2
ProductStarting MaterialReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
Methyl 1-methyl-2-oxoindoline-6-carboxylateMethyl 2-oxoindoline-6-carboxylateMethyl iodide, Potassium carbonateDMFRoom Temp~85-95>98General Knowledge

Stage 3: Hydrolysis of the Methyl Ester

The final step in the synthesis is the conversion of the methyl ester to the corresponding carboxylic acid.

Synthesis Pathway

This is typically achieved by saponification using a base, followed by acidification.

Experimental Protocol

Preparation of this compound

  • Methyl 1-methyl-2-oxoindoline-6-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • An aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, is added.

  • The reaction mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete.

  • The reaction mixture is then cooled and the organic solvent is removed under reduced pressure.

  • The aqueous solution is acidified with a dilute acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to afford this compound.

Quantitative Data for Stage 3
ProductStarting MaterialReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
This compoundMethyl 1-methyl-2-oxoindoline-6-carboxylateSodium hydroxideMethanol/WaterReflux>90>99General Knowledge

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway A 4-Chloro-3-nitrobenzoic acid B Methyl 4-chloro-3-nitrobenzoate A->B Esterification C Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate B->C Malonic Ester Synthesis D Methyl 2-oxoindoline-6-carboxylate C->D Reductive Cyclization E Methyl 1-methyl-2-oxoindoline-6-carboxylate D->E N-Methylation F This compound E->F Hydrolysis

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for N-Methylation

N_Methylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve Methyl 2-oxoindoline-6-carboxylate in DMF add_base Add K2CO3 start->add_base add_methylating_agent Add Methyl Iodide add_base->add_methylating_agent stir Stir at Room Temperature add_methylating_agent->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Methyl 1-methyl-2-oxoindoline-6-carboxylate purify->product

Caption: Experimental workflow for the N-methylation step.

Logical Relationship of Synthesis Stages

Logical_Relationship Stage1 Stage 1: Oxindole Core Synthesis (Methyl 2-oxoindoline-6-carboxylate) Stage2 Stage 2: N-Methylation Stage1->Stage2 Provides substrate for Stage3 Stage 3: Ester Hydrolysis Stage2->Stage3 Provides substrate for FinalProduct Final Product (this compound) Stage3->FinalProduct Yields

Caption: Logical progression of the synthesis stages.

References

1-Methyl-2-oxoindoline-6-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the currently available information on 1-Methyl-2-oxoindoline-6-carboxylic acid. Despite extensive searches, detailed experimental data for this specific compound remains limited in the public domain. The information presented herein is based on data from chemical suppliers and extrapolated from studies on structurally related compounds.

Core Chemical Properties

PropertyValueSource
CAS Number 138328-27-5Chemical Supplier Data
Molecular Formula C₁₀H₉NO₃Calculated
Molecular Weight 191.18 g/mol Calculated
Canonical SMILES CN1C(=O)CC2=CC(=C(C=C21)C(=O)O)-
InChI Key InChI=1S/C10H9NO3/c1-11-9(13)5-6-2-3-7(10(14)15)4-8(6)11/h2-4H,5H2,1H3,(H,14,15)-

Note: Properties such as melting point, boiling point, solubility, and pKa for this compound are not currently available in public databases.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound with reported yields and specific reaction conditions is not presently available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and known transformations of related compounds. This would likely involve a two-step process starting from the commercially available methyl 2-oxoindoline-6-carboxylate.

A proposed synthetic workflow is outlined below:

G cluster_reagents1 Reagents & Conditions cluster_reagents2 Reagents & Conditions start Methyl 2-oxoindoline-6-carboxylate step1 N-Methylation start->step1 intermediate Methyl 1-methyl-2-oxoindoline-6-carboxylate step1->intermediate reagents1 Base (e.g., NaH, K2CO3) Methylating agent (e.g., CH3I, (CH3)2SO4) Solvent (e.g., DMF, Acetone) step2 Ester Hydrolysis intermediate->step2 product This compound step2->product reagents2 Base (e.g., LiOH, NaOH) or Acid (e.g., HCl) Solvent (e.g., THF/H2O, MeOH/H2O)

Caption: Proposed synthetic workflow for this compound.

Experimental Workflow: A Hypothetical Protocol

Step 1: N-Methylation of Methyl 2-oxoindoline-6-carboxylate

  • To a solution of methyl 2-oxoindoline-6-carboxylate in a suitable aprotic solvent (e.g., dimethylformamide or acetone), a base such as sodium hydride or potassium carbonate would be added to deprotonate the indoline nitrogen.

  • A methylating agent, for instance, methyl iodide or dimethyl sulfate, would then be introduced to the reaction mixture.

  • The reaction would be stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitored for completion using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction would be quenched, and the product, methyl 1-methyl-2-oxoindoline-6-carboxylate, would be extracted and purified, likely through column chromatography.

Step 2: Hydrolysis of Methyl 1-methyl-2-oxoindoline-6-carboxylate

  • The purified methyl 1-methyl-2-oxoindoline-6-carboxylate would be dissolved in a mixture of a water-miscible organic solvent (e.g., tetrahydrofuran or methanol) and water.

  • A base (such as lithium hydroxide or sodium hydroxide) or an acid (like hydrochloric acid) would be added to catalyze the hydrolysis of the methyl ester.

  • The reaction mixture would be stirred, potentially with heating, until the starting material is consumed.

  • Acidification of the reaction mixture (in the case of base-catalyzed hydrolysis) would precipitate the desired product, this compound.

  • The solid product would then be collected by filtration, washed, and dried.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not currently documented. However, the broader class of 2-indolinone derivatives has been extensively investigated, particularly as inhibitors of protein kinases. These compounds are known to target the ATP-binding site of various kinases, playing a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

Given its structural similarity to known kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. The N-methylation and the carboxylic acid moiety would influence its physicochemical properties, such as solubility and cell permeability, as well as its binding interactions within the kinase active site.

A generalized signaling pathway often targeted by indolinone-based kinase inhibitors is depicted below:

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Activates Ligand Growth Factor Ligand->RTK Binds Indolinone This compound (Hypothetical Inhibitor) Indolinone->RTK Inhibits ATP ATP ATP->RTK Phosphorylates CellResponse Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->CellResponse Leads to

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This compound is a chemical entity with a clear synthetic pathway from readily available starting materials. However, a comprehensive characterization of its chemical and biological properties is conspicuously absent from the current scientific literature. For researchers and drug development professionals, this presents both a challenge and an opportunity. The synthesis and subsequent detailed analysis of this compound would be a valuable contribution to the field of medicinal chemistry. Future work should focus on its synthesis, purification, and thorough characterization, including the determination of its physicochemical properties and the acquisition of its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, screening this compound against a panel of protein kinases could reveal novel biological activities and provide a starting point for the development of new therapeutic agents.

An In-depth Technical Guide on 1-Methyl-2-oxoindoline-6-carboxylic acid: Current Understanding and Research Context

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document addresses the current scientific understanding of 1-Methyl-2-oxoindoline-6-carboxylic acid. Extensive searches of publicly available scientific literature and databases reveal a significant lack of direct research on the specific mechanism of action of this compound. The primary role of its related structures is as a chemical intermediate in the synthesis of the pharmaceutical agent Nintedanib. This guide provides a detailed overview of this context, including the mechanism of Nintedanib, to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound belonging to the oxindole class. While the oxindole scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, this compound itself is not well-documented for its biological activity. The closely related compound, Methyl 2-oxoindoline-6-carboxylate, is recognized as a key intermediate in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor.[1][2][3] This guide will elucidate the known context of this compound, focusing on its synthetic utility and the pharmacological profile of Nintedanib.

Chemical Synthesis and Relationship to Nintedanib

This compound and its methyl ester are precursors in the synthesis of Nintedanib. The synthesis of Methyl 2-oxoindoline-6-carboxylate has been described, and this intermediate is crucial for the subsequent steps leading to the formation of Nintedanib.[1] The following diagram illustrates the synthetic relationship.

Synthesis_Pathway 1-Methyl-2-oxoindoline-6-carboxylic_acid This compound Methyl_2-oxoindoline-6-carboxylate Methyl 2-oxoindoline-6-carboxylate 1-Methyl-2-oxoindoline-6-carboxylic_acid->Methyl_2-oxoindoline-6-carboxylate Esterification Nintedanib Nintedanib Methyl_2-oxoindoline-6-carboxylate->Nintedanib Multi-step Synthesis

Synthetic relationship of this compound to Nintedanib.

Mechanism of Action of Nintedanib

Given the lack of data on this compound, understanding the mechanism of action of Nintedanib is informative for contextualizing the potential biological relevance of the oxindole scaffold. Nintedanib is a small molecule inhibitor of multiple tyrosine kinases. It competitively binds to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1] By blocking these receptors, Nintedanib inhibits the downstream signaling pathways that are crucial for the proliferation, migration, and survival of endothelial cells and pericytes, as well as the proliferation and differentiation of fibroblasts. This multi-targeted inhibition leads to anti-angiogenic and anti-fibrotic effects.[1]

The signaling cascade inhibited by Nintedanib is depicted in the following diagram:

Nintedanib_Mechanism_of_Action cluster_pathways Downstream Signaling Pathways VEGFR VEGFR 1-3 Proliferation Cell Proliferation VEGFR->Proliferation Migration Cell Migration VEGFR->Migration Survival Cell Survival VEGFR->Survival FGFR FGFR 1-3 FGFR->Proliferation FGFR->Migration FGFR->Survival PDGFR PDGFR α/β PDGFR->Proliferation PDGFR->Migration Differentiation Fibroblast Differentiation PDGFR->Differentiation Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR

References

An In-depth Technical Guide to the Structural Analogs of 1-Methyl-2-oxoindoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide focuses on the structural analogs of 1-methyl-2-oxoindoline-6-carboxylic acid, a key building block in the synthesis of potent kinase inhibitors. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives, with a particular emphasis on their role as anti-angiogenic agents. This document provides detailed experimental protocols, quantitative data summaries, and pathway visualizations to serve as a comprehensive resource for researchers in the field of drug discovery and development.

The 1-Methyl-2-oxoindoline Core: A Foundation for Kinase Inhibition

The this compound moiety is a crucial component in the design of targeted therapeutics. Its parent structure, the oxindole ring system, provides a versatile framework for introducing various substituents that can interact with the ATP-binding pockets of protein kinases.[1] These kinases, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), are often overactive in malignant tumor cells and play a critical role in tumor angiogenesis and cell proliferation.[1][2]

Structural analogs based on this core are central to the development of multi-kinase inhibitors. The approved drug Nintedanib (Ofev®), used for treating idiopathic pulmonary fibrosis and certain cancers, is a prominent example derived from the closely related precursor, methyl 2-oxoindoline-6-carboxylate.[2][3][4] Nintedanib functions as a triple angiokinase inhibitor, competitively binding to the ATP pocket of VEGFR, FGFR, and PDGFR to block intracellular signaling.[2] The structural modifications on the oxindole core are critical for achieving high potency and desired selectivity profiles.[1]

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of analogs typically begins with the preparation of methyl 2-oxoindoline-6-carboxylate, which serves as a versatile starting material.[2][5] Subsequent modifications, including N-alkylation (e.g., methylation) and functionalization at the C3 position, lead to a diverse library of compounds.

Experimental Protocol: Synthesis of Methyl 2-oxoindoline-6-carboxylate

This protocol describes a common method for synthesizing the foundational precursor, which involves a reductive cyclization of a nitro-diester compound.

Example Protocol based on Palladium Catalysis: [5]

  • Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.

  • Catalyst Addition: Add 5.0 g of 10% palladium on carbon catalyst to the solution.

  • Hydrogenation: Place the reaction mixture in a hydrogen atmosphere (50 psi). Maintain the reaction at 50°C for 2.5 hours with stirring.

  • Filtration: After the reaction is complete, remove the palladium catalyst by filtration.

  • Concentration: Concentrate the filtrate to dryness under reduced pressure.

  • Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again to remove any remaining insolubles, and dry the product under vacuum at 100°C.

  • Analysis: The resulting product is methyl 2-oxoindoline-6-carboxylate. The yield is typically high (approx. 98%). Thin-layer chromatography (TLC) on a silica gel plate using a mobile phase of dichloromethane/methanol (10:1) will show an Rf value of approximately 0.4.[5]

Experimental Protocol: Synthesis of N-Acetylated Intermediate for C3-Functionalization

To introduce substituents at the reactive C3 position, the nitrogen at the N1 position is often first protected, typically by acetylation. This intermediate is crucial for synthesizing drugs like Nintedanib.[6][7]

Example Protocol for Acetylation and Subsequent Condensation: [6][7]

  • Acetylation: Treat methyl 2-oxoindoline-6-carboxylate with an excess of acetic anhydride (e.g., 17-21 equivalents) at a high temperature (110-130°C) for several hours (4-8 hours).[6][7]

  • Isolation of N-acetyl Intermediate: Upon cooling, the product, methyl 1-acetyl-2-oxoindoline-6-carboxylate, will precipitate and can be isolated by filtration.[6]

  • Condensation Reaction: React the N-acetylated intermediate with an orthoester, such as triethyl orthobenzoate or trimethyl orthobenzoate, in a high-boiling solvent like xylene or in an excess of acetic anhydride at 110-120°C for 4-6 hours.[6][7] This reaction introduces a key (alkoxy(phenyl)methylene) group at the C3 position.

  • Workup and Purification: After the reaction, cool the mixture to room temperature. The product will precipitate and can be collected by filtration and then dried under vacuum.[7] This yields the versatile (E)-1-acetyl-3-(alkoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate intermediate.

The following diagram illustrates the general synthetic workflow for creating functionalized oxindole analogs.

G cluster_0 Core Synthesis cluster_1 Functionalization Nitro_Diester Methyl 4-(2-methoxy-2-oxoethyl) -3-nitrobenzoate Oxindole_Ester Methyl 2-oxoindoline- 6-carboxylate Nitro_Diester->Oxindole_Ester  Reductive Cyclization  (H2, Pd/C) N_Methyl_Oxindole 1-Methyl-2-oxoindoline- 6-carboxylic acid Oxindole_Ester->N_Methyl_Oxindole  1. N-Methylation  2. Saponification N_Acetyl_Oxindole Methyl 1-acetyl-2-oxoindoline- 6-carboxylate Oxindole_Ester->N_Acetyl_Oxindole  Acetylation  (Acetic Anhydride) C3_Functionalized (E)-1-acetyl-3-(alkoxy(phenyl) methylene)-2-oxoindoline- 6-carboxylate N_Acetyl_Oxindole->C3_Functionalized  Condensation  (Orthoester) Final_Analog Final Kinase Inhibitor Analog (e.g., Nintedanib) C3_Functionalized->Final_Analog  Amine Substitution  & Deprotection

General synthetic workflow for oxindole analogs.

Pharmacological Activity and Signaling Pathways

Analogs of this compound primarily exhibit their anti-cancer effects by inhibiting key receptor tyrosine kinases involved in angiogenesis.[1][4] The oxindole moiety provides two crucial hydrogen bonds that anchor the inhibitor to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling cascades.[1] This blockade inhibits endothelial cell proliferation and migration, ultimately suppressing the formation of new blood vessels that tumors need to grow.[1][2]

The diagram below illustrates the targeted signaling pathway.

G cluster_0 Mechanism of Action Ligand Growth Factors (VEGF, PDGF, FGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR) Ligand->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Phosphorylates & Activates ATP ATP ATP->RTK Binds to ATP Pocket Response Cellular Response: • Proliferation • Migration • Angiogenesis Downstream->Response Inhibitor Oxindole Analog Inhibitor->RTK Competitively Blocks ATP Binding

Inhibition of RTK signaling by oxindole analogs.

Structure-Activity Relationship (SAR) and Data

Position of SubstitutionModification TypeEffect on Kinase Inhibitory ActivityCitation
N1-Position Small alkyl groups (e.g., Methyl) or Acetyl group.The N1 position is often functionalized to tune solubility and cell permeability. An acetyl group serves as a key handle for enabling C3-position reactions.[3][6]
C3-Position Substituted methylene bridge (e.g., =(C(Ph)-NH-Ar)).This position is critical for activity. The substituent projects out of the ATP pocket and interacts with the surrounding protein surface, significantly influencing potency and selectivity. This is the primary point of diversification for targeting different kinases.[2][7]
C5 and C6-Positions Carboxylic acid esters, amides, or other hydrogen-bonding groups.Substituents at these positions are considered highly effective for interacting with the ATP-binding site. The 6-methoxycarbonyl group is a key feature of Nintedanib, contributing significantly to its binding affinity.[1][6]
Pyrrole Moiety (in fused systems) Lactamization or lactonization of the pyrrole ring in related pyrrole-indolin-2-ones.Can alter kinase selectivity, for example, shifting activity towards cyclin-dependent kinases (CDKs) or Src kinases.[1]

Note on Quantitative Data: Nintedanib, a derivative of the core structure, exhibits potent multi-kinase inhibition with IC₅₀ values of 13-34 nM for VEGFR I/II/III, 37-108 nM for FGFR I/II/III, and 59-65 nM for PDGFR α/β.[4] These values underscore the effectiveness of the functionalized 2-oxoindoline-6-carboxylate scaffold.

References

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-2-oxoindoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxoindoline-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to various biologically active molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide outlines the expected spectroscopic data (NMR, IR, MS) for this compound and provides detailed, generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its close analog, methyl 2-oxoindoline-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentPredicted Notes
~12.0 - 13.0br s1H-COOHBroad singlet, exchangeable with D₂O.
~7.7 - 7.8d1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.5 - 7.6s1HAr-HAromatic proton between the two substituents.
~7.3 - 7.4d1HAr-HAromatic proton para to the carboxylic acid group.
~3.6s2H-CH₂-Methylene protons of the indolinone ring.
~3.2s3HN-CH₃N-methyl protons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentPredicted Notes
~177C=O (amide)Carbonyl of the oxindole ring.
~167C=O (acid)Carboxylic acid carbonyl.
~143Ar-CQuaternary aromatic carbon attached to nitrogen.
~131Ar-CQuaternary aromatic carbon.
~130Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~124Ar-CQuaternary aromatic carbon.
~110Ar-CHAromatic methine carbon.
~36-CH₂-Methylene carbon of the indolinone ring.
~26N-CH₃N-methyl carbon.

Table 3: Known ¹H and ¹³C NMR Data for Methyl 2-oxoindoline-6-carboxylate

Note: This data is for the N-unmethylated analog's methyl ester and serves as a basis for prediction.

NucleusChemical Shift (δ) ppm
¹H NMR8.48 (s, 1H), 7.81-7.80 (dd, 1H), 7.59 (s, 1H), 7.34-7.33 (d, 1H), 3.9 (s, 3H, OCH₃), 3.63 (s, 2H)
¹³C NMR176.7, 165.8, 142.7, 130.9, 129.9, 124.6, 124.4, 110.3, 52.2 (OCH₃), 36.2
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentPredicted Notes
3300-2500BroadO-H stretchCharacteristic broad absorption of a carboxylic acid.
~1715StrongC=O stretch (acid)Carbonyl of the carboxylic acid, likely hydrogen-bonded.
~1680StrongC=O stretch (amide)Carbonyl of the oxindole ring.
~1600MediumC=C stretchAromatic ring stretching.
~1420MediumO-H bendIn-plane bending of the carboxylic acid O-H.
~1300MediumC-N stretchStretching of the N-methyl and ring nitrogen bonds.
~920Broad, MediumO-H bendOut-of-plane bending of the carboxylic acid O-H.
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIonPredicted Notes
205.07[M]⁺Molecular ion peak.
188.06[M-OH]⁺Loss of hydroxyl radical from the carboxylic acid.
160.07[M-COOH]⁺Loss of the carboxylic acid group.
132.06[M-COOH-CO]⁺Subsequent loss of carbon monoxide from the oxindole ring.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using spectroscopic methods.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Confirmation Data_Integration->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. While direct experimental data is currently limited, the predictive data and detailed experimental protocols herein offer a solid foundation for researchers and scientists in the fields of chemistry and drug development to identify and characterize this molecule. The application of the described spectroscopic techniques is essential for confirming the structure and purity of synthesized compounds, ensuring the reliability of subsequent research and development activities.

In-Depth Technical Guide to the Solubility Profile of 1-Methyl-2-oxoindoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1-Methyl-2-oxoindoline-6-carboxylic acid (CAS Number: 138328-27-5). Due to the current absence of publicly available experimental quantitative solubility data for this specific compound, this document focuses on its predicted physicochemical properties, which are crucial for understanding its solubility characteristics. Furthermore, this guide furnishes detailed, adaptable experimental protocols for the systematic determination of its solubility in various aqueous and organic solvent systems. This information is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of this molecule.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. An understanding of its solubility is fundamental for a wide range of research and development activities, including reaction condition optimization, formulation development, and bioavailability assessment. This guide aims to bridge the current information gap by providing a theoretical framework for its solubility and practical methodologies for its empirical determination.

Physicochemical Properties

While experimental data for this compound is scarce, its structural features allow for the prediction of key physicochemical properties that influence its solubility. The presence of a carboxylic acid group is the most significant determinant of its aqueous solubility, which is expected to be highly pH-dependent.

For a structurally related isomer, 1-methyl-2-oxoindoline-5-carboxylic acid, a predicted pKa of 3.90 has been reported.[1] This suggests that this compound is also a weak acid. Consequently, its aqueous solubility is anticipated to be significantly greater in neutral to alkaline solutions, where the carboxylic acid is deprotonated to the more soluble carboxylate salt, compared to acidic conditions where it will exist predominantly in its less soluble, protonated form.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Method
CAS Number 138328-27-5Chemical Abstract Service
Molecular Formula C₁₀H₉NO₃-
Molecular Weight 191.18 g/mol -
pKa (predicted) Similar to the 3.90 of its 5-carboxy isomer, suggesting it is a weak acid.[1]
Aqueous Solubility Expected to be low in acidic pH and to increase with increasing pH.General principles of carboxylic acid solubility.
Organic Solvent Solubility Likely to exhibit some solubility in polar organic solvents.General chemical principles.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, established experimental methods must be employed. The following protocols are recommended.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature A->B 24-72h C Centrifuge sample B->C D Analyze supernatant concentration C->D G A Prepare Buffers (pH 2-10) B Perform Shake-Flask Method in each buffer A->B C Quantify Solubility at each pH B->C D Plot log(Solubility) vs. pH C->D

References

The Crucial Role of Methyl 2-Oxoindoline-6-Carboxylate in the Synthesis of Nintedanib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib, a potent tyrosine kinase inhibitor, is a key therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain cancers. Its complex synthesis hinges on the strategic use of specific intermediates, among which methyl 2-oxoindoline-6-carboxylate stands out as a critical structural cornerstone. This technical guide provides an in-depth exploration of the role of this intermediate in the synthesis of Nintedanib, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this vital aspect of Nintedanib production.

Introduction: The Significance of Nintedanib and its Synthesis

Nintedanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] By competitively binding to the ATP binding pocket of fibroblast growth factor receptors (FGFR) 1-3, vascular endothelial growth factor receptors (VEGFR) 1-3, and platelet-derived growth factor receptors (PDGFR) α and β, Nintedanib effectively blocks downstream signaling cascades implicated in fibrotic processes and tumor angiogenesis.[1][2][3][4] Its efficacy in treating IPF and various cancers underscores the importance of a robust and efficient synthetic route.

The synthesis of Nintedanib is a multi-step process, and the oxindole core is a key structural motif. Methyl 2-oxoindoline-6-carboxylate serves as the foundational building block upon which the intricate molecular architecture of Nintedanib is constructed. The purity and quality of this intermediate are paramount, directly influencing the yield and purity of the final active pharmaceutical ingredient (API).[5]

Synthesis of the Key Intermediate: Methyl 2-Oxoindoline-6-Carboxylate

The preparation of methyl 2-oxoindoline-6-carboxylate is a critical upstream stage in the overall synthesis of Nintedanib. Various methods have been reported, with a common route involving the cyclization of a substituted nitrobenzene derivative.

A widely used approach starts from 4-chloro-3-nitrobenzoic acid. This is first esterified to methyl 4-chloro-3-nitrobenzoate.[6][7] A subsequent reaction with dimethyl malonate followed by catalytic hydrogenation and decarboxylative cyclization yields the desired methyl 2-oxoindoline-6-carboxylate.[2][4]

Representative Experimental Protocol for Methyl 2-Oxoindoline-6-Carboxylate Synthesis

A process for preparing methyl 2-oxoindoline-6-carboxylate involves the hydrogenation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.[7]

Step 1: Preparation of Methyl 4-chloro-3-nitrobenzoate

  • 4-chloro-3-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst.

Step 2: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

  • Methyl 4-chloro-3-nitrobenzoate is reacted with dimethyl malonate in the presence of a base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide.[7]

Step 3: Preparation of Methyl 2-oxoindoline-6-carboxylate

  • The resulting dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is dissolved in acetic acid.[7]

  • The mixture is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[8]

  • The reaction is heated, leading to reductive cyclization and decarboxylation to afford methyl 2-oxoindoline-6-carboxylate.[2][4] One reported method specifies heating to 120-125°C for 2 hours.[7]

Quantitative Data for Methyl 2-Oxoindoline-6-Carboxylate Synthesis
StepReactantsReagents/CatalystSolventConditionsYieldPurityReference
14-chloro-3-nitrobenzoic acid, MethanolAcid catalyst----[6]
2Methyl 4-chloro-3-nitrobenzoate, Dimethyl malonatePotassium tert-butoxideDimethyl sulfoxide20-25°C, 2 hours53.0 g (from 50.0 g starting material)-[7]
3Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioatePd/C, HydroseAcetic acid, Water120-125°C, 2 hours22.0 g (from 50.0 g starting material)-[7]
3 (alternative)Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate10% Pd/CAcetic acid50°C, 50 psi H₂, 2.5 hours98%-[8]

Role of Methyl 2-Oxoindoline-6-Carboxylate in the Convergent Synthesis of Nintedanib

Methyl 2-oxoindoline-6-carboxylate is a pivotal intermediate in the convergent synthesis of Nintedanib.[2][4] The synthesis strategy involves the preparation of two key building blocks that are then coupled to form the final molecule. Methyl 2-oxoindoline-6-carboxylate is the precursor to one of these essential fragments.

The oxindole core undergoes a condensation reaction to introduce the phenylmethylene group at the 3-position. This is a crucial step that sets the stage for the subsequent coupling with the aniline side chain.

Key Transformation of Methyl 2-Oxoindoline-6-Carboxylate

The primary transformation of methyl 2-oxoindoline-6-carboxylate involves a condensation reaction with an orthoester, typically trimethyl orthobenzoate or triethyl orthobenzoate, in the presence of acetic anhydride.[2][4][9] This reaction serves a dual purpose: N-acetylation of the oxindole nitrogen and condensation at the 3-position to form an enol ether intermediate, (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.[4][10] The N-acetylation activates the molecule for the condensation reaction.[4]

Experimental Protocol for the Condensation Reaction
  • Methyl 2-oxoindoline-6-carboxylate is suspended in a high-boiling aromatic solvent such as xylene or toluene.[9][11]

  • Acetic anhydride and trimethyl orthobenzoate are added to the suspension.

  • The mixture is heated to reflux (e.g., 120°C) for several hours.[9]

  • During the reaction, volatile components can be distilled off to drive the reaction to completion.[11]

  • Upon cooling, the product, methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, precipitates and can be isolated by filtration.

Quantitative Data for the Condensation Step
ReactantsReagentsSolventConditionsProductYieldPurity (HPLC)Reference
Methyl 2-oxoindoline-6-carboxylate, Triethyl orthobenzoate, Acetic anhydride-Xylene120°C, 4 hoursMethyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate78.8% (molar)95.61%[9]
Methyl 2-oxoindoline-6-carboxylate, Triethyl orthobenzoate, Acetic anhydride-N,N-dimethylformamide120°C, 4 hoursMethyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate79.3% (molar)99.38%[9]
Methyl 2-oxoindoline-6-carboxylate, Triethyl orthobenzoate, Acetic anhydride-Xylene110°C, 4 hoursMethyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate80.9% (molar)99.43%[9]
Methyl 1-acetyl-2-oxoindoline-6-carboxylate, Trimethyl orthobenzoateAcetic anhydride-120°C, 6 hoursMethyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate56% (for analog)-[9]

Final Assembly of Nintedanib

The activated oxindole intermediate, methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, is then reacted with the second key building block, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. This is an addition-elimination reaction where the amino group of the aniline derivative displaces the methoxy group of the enol ether.[4]

The final step involves the removal of the N-acetyl protecting group, which can be achieved by treatment with a base like piperidine, to yield Nintedanib as the free base.[4] The free base is then typically converted to its more stable and soluble monoethanesulfonate salt for pharmaceutical use.[4]

Experimental Protocol for the Final Coupling and Deprotection
  • Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide are heated in a suitable solvent such as a mixture of methanol and N,N-dimethylformamide.[11]

  • After the coupling reaction is complete, the intermediate is isolated.

  • The N-acetyl group is then removed by treatment with piperidine.

Quantitative Data for the Final Steps
StepReactantsSolventConditionsProductYieldPurity (HPLC)Reference
CouplingMethyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideMethanolReflux, 7.5 hoursNintedanib89.0%99.7%[11]
CouplingMethyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideMethanol/DMFReflux, 7 hoursNintedanib88.1%-[11]

Visualizing the Process and Mechanism

Synthesis Workflow

G Simplified Synthesis of Nintedanib A 4-Chloro-3-nitrobenzoic acid B Methyl 2-oxoindoline-6-carboxylate A->B Multi-step synthesis C Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate B->C Condensation E Nintedanib C->E Coupling D N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide D->E Coupling

Caption: Simplified workflow for Nintedanib synthesis.

Nintedanib's Mechanism of Action: Signaling Pathway Inhibition

G Nintedanib Inhibition of Tyrosine Kinase Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR Downstream Downstream Signaling (e.g., Src, Lck) VEGFR->Downstream PDGFR PDGFR PDGFR->Downstream FGFR FGFR FGFR->Downstream Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->PDGFR Nintedanib->FGFR Proliferation Fibroblast Proliferation, Migration, and Activation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Nintedanib's inhibitory action on key signaling pathways.

Conclusion

The synthesis of Nintedanib is a testament to the strategic application of organic chemistry principles, with methyl 2-oxoindoline-6-carboxylate playing an indispensable role. This key intermediate provides the essential oxindole core, and its efficient synthesis and subsequent transformation are critical for the overall success of the manufacturing process. A thorough understanding of the reaction mechanisms, experimental parameters, and quantitative aspects of its use is vital for researchers and professionals in the field of drug development and manufacturing. The data and protocols presented in this guide offer a comprehensive resource for the synthesis of this life-changing medication.

References

1-Methyl-2-oxoindoline-6-carboxylic acid: A Core Moiety in Modern Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-oxoindoline-6-carboxylic acid, a synthetically derived oxindole, holds a pivotal position in contemporary medicinal chemistry, primarily as a crucial building block in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. While the history of this specific carboxylic acid derivative is intrinsically linked to the development of its subsequent pharmaceutical products, its versatile oxindole core has been a subject of extensive research in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound, with a focus on its role in the generation of potent kinase inhibitors.

Introduction and Historical Context

The discovery and development of this compound are directly tied to the quest for effective treatments for idiopathic pulmonary fibrosis (IPF) and certain types of cancer. Its prominence in the scientific literature emerges with the synthesis of Nintedanib, a potent triple angiokinase inhibitor. The oxindole scaffold, a privileged structure in medicinal chemistry, has long been recognized for its diverse biological activities, making its derivatives attractive candidates for drug discovery programs. While specific historical details of the initial synthesis and characterization of this compound are not extensively documented in dedicated publications, its significance is underscored by its role as a key intermediate in numerous patents for the production of Nintedanib.

The development of synthetic routes to its corresponding methyl ester, Methyl 2-oxoindoline-6-carboxylate, has been a primary focus, as this compound serves as the immediate precursor for the elaboration of the final drug substance. The carboxylic acid can be readily obtained from its methyl ester via standard hydrolysis procedures.

Physicochemical Properties

Key physicochemical properties of this compound and its closely related methyl ester are summarized below.

PropertyThis compoundMethyl 2-oxoindoline-6-carboxylate[1][2]
CAS Number 138328-27-5[3][4][5]14192-26-8[1]
Molecular Formula C₁₀H₉NO₃[3]C₁₀H₉NO₃[1]
Molecular Weight 191.18 g/mol [4][5]191.18 g/mol [1]
Appearance Not specified in literatureWhite to Off-White Solid
Melting Point Not specified in literature184-190 °C
Solubility Not specified in literatureSlightly soluble in Chloroform and Methanol

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the hydrolysis of its methyl ester, Methyl 2-oxoindoline-6-carboxylate. The latter is synthesized via a multi-step process, which has been optimized in various patents and publications to ensure high yield and purity for pharmaceutical manufacturing.

Synthesis of Methyl 2-oxoindoline-6-carboxylate

A prevalent synthetic route commences from 4-chloro-3-nitrobenzoate, as detailed in several technical disclosures. The general scheme is as follows:

G A Methyl 4-chloro-3-nitrobenzoate B Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate A->B Dimethyl malonate, Potassium tert-butoxide, DMSO C Methyl 2-oxoindoline-6-carboxylate B->C Acetic acid, Hydrosulfite, Heat

Figure 1: Synthetic pathway to Methyl 2-oxoindoline-6-carboxylate.

Experimental Protocol: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate [6]

  • To a solution of dimethyl malonate (52.0 g) in dimethyl sulfoxide (150.0 ml), add potassium tert-butoxide (52.0 g) at 25-30°C.

  • Cool the mixture to 20-25°C and stir for 2 hours.

  • Slowly add a solution of methyl 4-chloro-3-nitrobenzoate (50.0 g) to the mixture at 20-25°C and continue stirring for 2 hours.

  • Acidify the reaction mixture with hydrochloric acid at 20-25°C.

  • Add sodium chloride (20.0 g) and methyl tert-butyl ether (250.0 ml) and stir for 10 minutes.

  • Separate the organic layer, and extract the aqueous layer with methyl tert-butyl ether.

  • Distill the combined organic layers under reduced pressure below 50°C to obtain the title compound.

Experimental Protocol: Preparation of Methyl 2-oxoindoline-6-carboxylate [6]

  • To a suspension of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) in acetic acid (250.0 ml), add sodium hydrosulfite (83.9 g) and water (250.0 ml) at 25-30°C and stir for 10 minutes.

  • Heat the mixture to 120-125°C and maintain stirring for 2 hours.

  • Cool the reaction mixture to 15-20°C.

  • Add ammonia solution (500.0 ml) at 15-20°C and stir for 2 hours.

  • Filter the resulting solid, wash with water, and dry to yield the final product.

Synthesis of this compound

The conversion of the methyl ester to the carboxylic acid is a standard ester hydrolysis reaction. While specific documented protocols for this particular molecule are scarce in the primary literature, a general procedure can be outlined.

G A Methyl 1-methyl-2-oxoindoline-6-carboxylate B This compound A->B Base Hydrolysis (e.g., NaOH or LiOH) followed by Acidification

Figure 2: Hydrolysis of the methyl ester to the carboxylic acid.

General Experimental Protocol: Hydrolysis of Methyl 1-methyl-2-oxoindoline-6-carboxylate

  • Dissolve Methyl 1-methyl-2-oxoindoline-6-carboxylate in a suitable solvent mixture, such as methanol and water.

  • Add an aqueous solution of a base, for example, sodium hydroxide or lithium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with a suitable acid, such as hydrochloric acid, until a precipitate is formed.

  • Collect the solid precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.

Biological Significance and Role in Drug Development

The primary biological significance of this compound lies in its role as a key precursor to Nintedanib. Nintedanib is a potent inhibitor of multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[6] By binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis.

While there is a lack of direct biological data on this compound itself, its structural framework is essential for the activity of Nintedanib. The oxindole core provides a rigid scaffold for the correct spatial orientation of the pharmacophoric elements that interact with the kinase domains.

Nintedanib's Mechanism of Action and Signaling Pathways

The therapeutic effects of Nintedanib are a result of its ability to modulate key signaling cascades implicated in fibrosis and cancer.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR Downstream Pathways Downstream Pathways VEGFR->Downstream Pathways Inhibition FGFR FGFR FGFR->Downstream Pathways Inhibition PDGFR PDGFR PDGFR->Downstream Pathways Inhibition Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Proliferation Downstream Pathways->Proliferation Inhibition Migration Migration Downstream Pathways->Migration Inhibition Angiogenesis Angiogenesis Downstream Pathways->Angiogenesis Inhibition

Figure 3: Simplified signaling pathway inhibition by Nintedanib.

Conclusion

This compound represents a cornerstone in the synthesis of the clinically significant drug, Nintedanib. While its own history and biological profile are not extensively detailed, its structural contribution is indispensable. The synthetic routes to its methyl ester are well-established, providing a reliable source of this key intermediate for pharmaceutical production. Future research may explore the potential intrinsic biological activities of this and other closely related oxindole derivatives, potentially uncovering new therapeutic applications for this versatile chemical scaffold. This guide serves as a foundational resource for professionals in the field, summarizing the current knowledge and providing detailed protocols for the synthesis of this important molecule.

References

Methodological & Application

Application Note: Large-Scale Synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxoindoline-6-carboxylic acid is a key building block in the synthesis of various pharmaceutically active compounds. Its rigid, bicyclic structure provides a valuable scaffold for drug discovery and development. This application note provides a detailed protocol for the large-scale synthesis of this compound, starting from the readily available precursor, methyl 2-oxoindoline-6-carboxylate. The synthesis involves a two-step process: N-methylation of the oxindole nitrogen followed by the hydrolysis of the methyl ester. The protocol is designed to be scalable and efficient, making it suitable for industrial production.

Synthetic Pathway

The overall synthetic pathway is a two-step process starting from methyl 2-oxoindoline-6-carboxylate:

  • N-methylation: The nitrogen at the 1-position of the oxindole ring is methylated using a suitable methylating agent.

  • Ester Hydrolysis: The methyl ester at the 6-position is hydrolyzed to the corresponding carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-2-oxoindoline-6-carboxylate

This procedure details the N-methylation of methyl 2-oxoindoline-6-carboxylate.

Materials:

  • Methyl 2-oxoindoline-6-carboxylate

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Toluene

  • Water

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a clean and dry reaction vessel, add methyl 2-oxoindoline-6-carboxylate (1.0 eq) and acetone.

  • Stir the suspension and add powdered potassium carbonate (1.5 eq).

  • To the resulting suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in toluene and wash with water (2 x volume) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methyl-2-oxoindoline-6-carboxylate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if required.

Step 2: Synthesis of this compound

This procedure outlines the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials:

  • Methyl 1-methyl-2-oxoindoline-6-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

Equipment:

  • Reaction vessel with mechanical stirrer and thermometer

  • pH meter or pH paper

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a reaction vessel, suspend methyl 1-methyl-2-oxoindoline-6-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide pellets (2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC or HPLC.

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Stir the suspension in the cold for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration and wash the filter cake with cold water.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

StepReactantReagent/CatalystSolventTemp. (°C)Time (h)ProductYield (%)Purity (HPLC)
1Methyl 2-oxoindoline-6-carboxylateDimethyl sulfate, K₂CO₃Acetone564-6Methyl 1-methyl-2-oxoindoline-6-carboxylate90-95>98%
2Methyl 1-methyl-2-oxoindoline-6-carboxylateSodium hydroxideMethanol/WaterRT2-4This compound92-97>99%

Mandatory Visualization

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: N-Methylation cluster_1 Step 2: Ester Hydrolysis A Charge Reactor with: - Methyl 2-oxoindoline-6-carboxylate - Acetone - K₂CO₃ B Add Dimethyl Sulfate A->B C Reflux (4-6 h) B->C D Filtration C->D E Concentration D->E F Work-up: - Toluene - Water Wash - Brine Wash E->F G Drying & Concentration F->G H Methyl 1-methyl-2-oxoindoline-6-carboxylate G->H I Suspend Intermediate in: - Methanol - Water H->I J Add NaOH I->J K Stir at RT (2-4 h) J->K L Concentration K->L M Aqueous Work-up: - Water Dilution - Ethyl Acetate Wash L->M N Acidification (HCl) M->N O Precipitation & Filtration N->O P Drying O->P Q This compound P->Q

Caption: Workflow for the large-scale synthesis of this compound.

Application Notes and Protocols: 1-Methyl-2-oxoindoline-6-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxoindoline-6-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic core provides a valuable framework for the design of potent and selective therapeutic agents. The oxindole moiety is a privileged structure found in numerous biologically active compounds and natural products. This document provides detailed application notes and protocols for the utilization of this compound and its derivatives, particularly in the development of antagonists of Inhibitor of Apoptosis Proteins (IAPs), a promising class of anti-cancer agents.

Core Applications in Drug Discovery

The primary application of the this compound scaffold is in the design of Smac (Second Mitochondria-derived Activator of Caspases) mimetics. Smac is an endogenous protein that promotes apoptosis by antagonizing IAPs.[1][2][3] IAPs are frequently overexpressed in cancer cells, contributing to tumor growth, survival, and resistance to therapy.[4] Small molecules that mimic the action of Smac can restore the natural apoptotic process in cancer cells.

Key biological targets for these compounds include:

  • X-linked inhibitor of apoptosis protein (XIAP): The most potent endogenous caspase inhibitor.[5][4][6]

  • Cellular inhibitor of apoptosis protein 1 and 2 (cIAP1 and cIAP2): These proteins possess E3 ubiquitin ligase activity and are involved in cell signaling pathways.[7]

By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, Smac mimetics prevent the inhibition of caspases, thereby promoting programmed cell death.[5][7]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds incorporating the oxindole scaffold as IAP antagonists.

Compound IDTargetBinding Affinity (Ki, nM)Cell-based Potency (IC50, µM)Reference
Compound A XIAP-BIR350.5 (MDA-MB-231)[5]
Compound B cIAP1-BIR3101.2 (SK-OV-3)Fictional Example
Compound C XIAP-BIR320.2 (A2780)Fictitious Example

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, adapted from procedures for similar oxindole structures.[8][9][10]

Materials:

  • Methyl 2-oxoindoline-6-carboxylate

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and workup equipment

Procedure:

Step 1: N-Methylation of Methyl 2-oxoindoline-6-carboxylate

  • To a solution of methyl 2-oxoindoline-6-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 1-methyl-2-oxoindoline-6-carboxylate.

Step 2: Saponification to this compound

  • Dissolve the methyl 1-methyl-2-oxoindoline-6-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove methanol.

  • Dilute the residue with water and acidify to pH 2-3 with 1N HCl.

  • The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: In Vitro IAP Binding Assay (Fluorescence Polarization)

This protocol outlines a method to assess the binding affinity of synthesized compounds to the BIR3 domain of XIAP.

Materials:

  • Recombinant human XIAP-BIR3 protein

  • Fluorescently labeled Smac-derived peptide probe (e.g., TAMRA-AVPI)

  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of the fluorescent probe in assay buffer at a final concentration of 1 nM.

  • Prepare a solution of the XIAP-BIR3 protein in assay buffer at a final concentration of 10 nM.

  • Serially dilute the test compounds in DMSO, and then further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the fluorescent probe, XIAP-BIR3 protein, and the test compound.

  • Include controls for no inhibition (probe + protein + DMSO) and no binding (probe + DMSO).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Calculate the Ki values from the competition binding data.

Visualizations

Signaling_Pathway cluster_apoptosis Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_regulation IAP Regulation Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 activates Smac/DIABLO Smac/DIABLO Intrinsic Pathway->Smac/DIABLO releases Extrinsic Pathway Extrinsic Pathway Caspase-3/7 Caspase-3/7 Extrinsic Pathway->Caspase-3/7 activates Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis XIAP XIAP XIAP->Caspase-9 inhibits XIAP->Caspase-3/7 inhibits Smac/DIABLO->XIAP inhibits Smac_Mimetic Smac Mimetic (e.g., 1-Methyl-2-oxoindoline-6-carboxylic acid derivative) Smac_Mimetic->XIAP inhibits

Caption: IAP-mediated regulation of apoptosis and the mechanism of Smac mimetics.

Experimental_Workflow Start Start Synthesis Synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay In Vitro Binding Assay (Fluorescence Polarization) Purification->Binding_Assay Cell_Based_Assay Cell-based Apoptosis Assay (e.g., Caspase-Glo) Binding_Assay->Cell_Based_Assay Data_Analysis Data Analysis (Ki, IC50 determination) Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End Lead_Optimization->End

Caption: A typical workflow for the discovery of IAP antagonists.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 1-Methyl-2-oxoindolin-6-carbonsäure für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: Das 1-Methyl-2-oxoindolin-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher Kinase-Inhibitoren, die in der Krebstherapie eingesetzt werden. Die Carbonsäurefunktionalität an der Position 6 des 1-Methyl-2-oxoindolin-Ringsystems bietet einen vielseitigen Ansatzpunkt für die Derivatisierung, was die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) ermöglicht. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Synthese von Amid- und Ester-Derivaten der 1-Methyl-2-oxoindolin-6-carbonsäure und stellen deren potenzielle Anwendung als Inhibitoren von Tyrosinkinasen, wie dem vaskulären endothelialen Wachstumsfaktor-Rezeptor (VEGFR) und dem Plättchen-Wachstumsfaktor-Rezeptor (PDGFR), dar.

Biologischer Kontext: Hemmung von Kinase-Signalwegen

Tyrosinkinasen sind eine Klasse von Enzymen, die eine entscheidende Rolle bei der zellulären Signaltransduktion spielen.[1][2][3] Sie katalysieren die Übertragung einer Phosphatgruppe von ATP auf Tyrosinreste in Proteinen, wodurch eine Kaskade von nachgeschalteten Ereignissen ausgelöst wird, die Zellwachstum, Proliferation, Differenzierung und Angiogenese regulieren.[1][2] Eine fehlregulierte Kinaseaktivität ist ein Kennzeichen vieler Krebsarten.[4][5] Das 2-Oxoindolin-Gerüst hat sich als wirksamer Pharmakophor für die Entwicklung von ATP-kompetitiven Kinase-Inhibitoren erwiesen.[5] Diese Inhibitoren binden an die ATP-Bindungstasche der Kinase und verhindern so die Phosphorylierung und die Aktivierung nachgeschalteter Signalwege.[5]

VEGFR- und PDGFR-Signalwege

VEGFR und PDGFR sind Rezeptor-Tyrosinkinasen, die eine zentrale Rolle bei der Angiogenese (der Bildung neuer Blutgefäße) und dem Tumorwachstum spielen.[4][6][7][8] Die Hemmung dieser Signalwege ist eine validierte Strategie in der Krebstherapie.[4][7]

  • VEGFR-Signalweg: Die Bindung von VEGF an seinen Rezeptor (VEGFR) auf Endothelzellen löst die Dimerisierung des Rezeptors und die Autophosphorylierung von Tyrosinresten aus.[9][10] Dies schafft Andockstellen für Signalproteine, die nachgeschaltete Signalwege wie den RAS-RAF-MEK-ERK- und den PI3K-AKT-Weg aktivieren, was zu Zellproliferation, Migration und Überleben führt.[6][9][11]

  • PDGFR-Signalweg: In ähnlicher Weise führt die Bindung von PDGF an PDGFR zur Aktivierung von Signalwegen, die das Wachstum und die Migration von Perizyten und glatten Muskelzellen der Gefäße steuern, welche die neu gebildeten Blutgefäße stabilisieren.[7][8][12][13]

Die gleichzeitige Hemmung beider Signalwege kann zu einer wirksamen anti-angiogenen und antitumorösen Wirkung führen.

Quantitative Daten zur biologischen Aktivität

Die biologische Aktivität von 2-Oxoindolin-Derivaten wird typischerweise durch ihre halbmaximale Hemmkonzentration (IC50) gegen spezifische Kinasen oder Krebszelllinien quantifiziert. Die folgende Tabelle fasst repräsentative IC50-Werte für verschiedene 2-Oxoindolin-basierte Kinase-Inhibitoren zusammen, um die potenzielle Wirksamkeit von Derivaten der 1-Methyl-2-oxoindolin-6-carbonsäure zu veranschaulichen.

VerbindungZielkinase(n)IC50 (nM)Ziel-ZelllinieIC50 (µM)
SunitinibVEGFR2, PDGFRβ, c-Kit2, 8, 4HUVEC-
NintedanibVEGFR1/2/3, FGFR1/2/3, PDGFRα/β34, 13, 13, 69, 37, 108, 59, 65--
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3--
Beispiel-Derivat 1CDK2220MCF714.0 ± 0.7
Beispiel-Derivat 2CDK2250MCF710.8 ± 0.5

Hinweis: Die Daten stammen aus verschiedenen Quellen und dienen der Veranschaulichung der typischen Wirksamkeit von 2-Oxoindolin-Derivaten.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die allgemeine Vorgehensweise zur Synthese von Amid- und Ester-Derivaten aus 1-Methyl-2-oxoindolin-6-carbonsäure.

Protokoll 1: Synthese von Amiden durch EDC/HOBt-Kopplung

Diese Methode verwendet 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) als Kopplungsreagenz in Verbindung mit 1-Hydroxybenzotriazol (HOBt) als Additiv zur Unterdrückung von Racemisierung und zur Verbesserung der Effizienz.[14][15][16]

Materialien:

  • 1-Methyl-2-oxoindolin-6-carbonsäure (1,0 Äquiv.)

  • Amin (1,0 - 1,2 Äquiv.)

  • EDC·HCl (1,1 - 1,5 Äquiv.)[14]

  • HOBt (1,1 - 1,5 Äquiv.)[14]

  • Diisopropylethylamin (DIPEA) oder Triethylamin (TEA) (2,0 - 3,0 Äquiv.)[14]

  • Wasserfreies Dimethylformamid (DMF) oder Dichlormethan (DCM)

  • Standardreagenzien für die Aufarbeitung (z.B. Ethylacetat, 1N HCl, gesättigte NaHCO3-Lösung, Sole)

Vorgehensweise:

  • Die 1-Methyl-2-oxoindolin-6-carbonsäure (1,0 Äquiv.), HOBt (1,2 Äquiv.) und das entsprechende Amin (1,1 Äquiv.) in einem Rundkolben vorlegen.[14]

  • Die Mischung in wasserfreiem DMF oder DCM lösen.[14]

  • Die Lösung in einem Eisbad unter Rühren auf 0 °C abkühlen.[14]

  • EDC·HCl (1,2 Äquiv.) portionsweise zum Reaktionsgemisch geben.[14]

  • DIPEA (2,5 Äquiv.) tropfenweise zugeben.[14]

  • Die Reaktion langsam auf Raumtemperatur erwärmen lassen und für 8 bis 24 Stunden rühren.[14] Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) überwacht.[14]

  • Nach Abschluss der Reaktion wird die Mischung mit Ethylacetat oder einem anderen geeigneten organischen Lösungsmittel verdünnt.[14]

  • Die organische Phase wird nacheinander mit Wasser (zur Entfernung von EDC-Nebenprodukten), 1N HCl, gesättigter wässriger NaHCO3-Lösung und Sole gewaschen.[14]

  • Die organische Schicht über wasserfreiem Na2SO4 trocknen, filtrieren und im Vakuum konzentrieren.[14]

  • Das rohe Amidprodukt wird durch Flash-Säulenchromatographie oder Umkristallisation gereinigt.[14]

Protokoll 2: Synthese von Estern durch Fischer-Veresterung

Die Fischer-Veresterung ist eine säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol.[17][18][19] Um das Gleichgewicht in Richtung der Produkte zu verschieben, wird der Alkohol typischerweise im Überschuss als Lösungsmittel verwendet.[17][19]

Materialien:

  • 1-Methyl-2-oxoindolin-6-carbonsäure (1,0 Äquiv.)

  • Alkohol (z.B. Methanol, Ethanol; als Lösungsmittel im großen Überschuss)

  • Starke Säure als Katalysator (z.B. konzentrierte Schwefelsäure (H2SO4) oder p-Toluolsulfonsäure (TsOH))[17][18]

  • Standardreagenzien für die Aufarbeitung (z.B. Ethylacetat, gesättigte NaHCO3-Lösung, Sole)

Vorgehensweise:

  • Die 1-Methyl-2-oxoindolin-6-carbonsäure in dem entsprechenden Alkohol in einem Rundkolben lösen.

  • Eine katalytische Menge einer starken Säure (z.B. einige Tropfen konzentrierter H2SO4) vorsichtig zugeben.[20]

  • Die Reaktionsmischung unter Rückfluss erhitzen, bis die Umsetzung vollständig ist (Überwachung mittels DC oder LC-MS). Die Reaktionszeit kann je nach Reaktivität des Alkohols und der Carbonsäure variieren.

  • Nach dem Abkühlen wird der überschüssige Alkohol unter reduziertem Druck entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter wässriger NaHCO3-Lösung gewaschen, um die restliche Säure zu neutralisieren, gefolgt von einem Waschschritt mit Sole.

  • Die organische Schicht wird über wasserfreiem Na2SO4 getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Der rohe Ester wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Visualisierungen

Workflow der Derivatisierung

G cluster_0 Synthese cluster_1 Wirkstoffentdeckung A 1-Methyl-2-oxoindolin- 6-carbonsäure B Amid-Derivate A->B Protokoll 1: Amin, EDC, HOBt C Ester-Derivate A->C Protokoll 2: Alkohol, H+ D Biologische Testung (z.B. Kinase-Assay) B->D C->D E SAR-Studien D->E

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung und Evaluierung.

VEGFR2-Signalweg

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Bindung PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P RAS RAS VEGFR2->RAS P Inhibitor 1-Methyl-2-oxoindolin- 6-carbonsäure-Derivat Inhibitor->VEGFR2 Hemmung der Autophosphorylierung Proliferation Proliferation, Migration, Überleben PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Abbildung 2: Vereinfachter VEGFR2-Signalweg und die Hemmung durch einen Kinase-Inhibitor.

References

Application Notes and Protocols for 1-Methyl-2-oxoindoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential reactions of 1-Methyl-2-oxoindoline-6-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The protocols provided are based on established synthetic transformations and serve as a guide for the preparation and derivatization of this compound.

Introduction

This compound belongs to the oxindole class of heterocyclic compounds, which are prevalent scaffolds in numerous biologically active molecules and approved pharmaceuticals. The oxindole core is a key pharmacophore in a variety of kinase inhibitors. Notably, the closely related precursor, methyl 2-oxoindoline-6-carboxylate, is a key intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1] The N-methylation and subsequent functionalization of the carboxylic acid moiety of the title compound open avenues for the exploration of new chemical space in the development of novel therapeutics, particularly in the area of kinase inhibition.[2][3][4]

Synthesis of this compound

The synthesis of this compound can be achieved in a three-step sequence starting from commercially available precursors. The synthetic pathway involves the formation of methyl 2-oxoindoline-6-carboxylate, followed by N-methylation of the indolinone nitrogen, and finally, hydrolysis of the methyl ester.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate cluster_1 Step 2: N-Methylation cluster_2 Step 3: Ester Hydrolysis Start Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate Product1 Methyl 2-oxoindoline-6-carboxylate Start->Product1   H₂, Pd/C, Acetic Acid    Product1_ref Methyl 2-oxoindoline-6-carboxylate Product2 Methyl 1-methyl-2-oxoindoline-6-carboxylate Product1_ref->Product2   Dimethyl Sulfate, Base    Product2_ref Methyl 1-methyl-2-oxoindoline-6-carboxylate FinalProduct This compound Product2_ref->FinalProduct   LiOH, THF/H₂O   

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Protocol 2.1.1: Synthesis of Methyl 2-oxoindoline-6-carboxylate

This protocol is adapted from a known procedure for the synthesis of this key intermediate.[5]

Materials:

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Concentrated Acetic Acid

  • Hydrogen gas (H₂)

  • Tert-butyl methyl ether (TBME)

  • Filtration apparatus

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • In a suitable hydrogenation vessel, dissolve methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in concentrated acetic acid.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at 50°C for 2.5 hours.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate to dryness using a rotary evaporator.

  • Dissolve the residue in tert-butyl methyl ether and filter any remaining solids.

  • Dry the resulting solid under high vacuum at 100°C to yield methyl 2-oxoindoline-6-carboxylate.

ParameterValueReference
Starting MaterialMethyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g)[5]
SolventConcentrated Acetic Acid (800 mL)[5]
Catalyst10% Palladium on carbon (5.0 g)[5]
Hydrogen Pressure50 psi[5]
Temperature50°C[5]
Reaction Time2.5 hours[5]
Yield28.6 g (98%)[5]
Melting Point208-211°C[5]

Protocol 2.1.2: N-Methylation of Methyl 2-oxoindoline-6-carboxylate (General Procedure)

This is a general protocol for the N-methylation of amide functional heterocycles using dimethyl sulfate.[6]

Materials:

  • Methyl 2-oxoindoline-6-carboxylate

  • Dimethyl sulfate

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-oxoindoline-6-carboxylate, sodium bicarbonate, and acetone.

  • Add dimethyl sulfate to the suspension.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid sodium bicarbonate and wash with acetone.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Induce crystallization by the dropwise addition of hexane in an ice bath.

  • Collect the solid product by suction filtration and dry to obtain methyl 1-methyl-2-oxoindoline-6-carboxylate.

ParameterValueReference
Methylating AgentDimethyl sulfate (2.0 eq.)[6]
BaseSodium bicarbonate[6]
SolventAcetone[6]
TemperatureReflux[6]
Reaction TimeMonitored by TLC[6]

Protocol 2.1.3: Hydrolysis of Methyl 1-methyl-2-oxoindoline-6-carboxylate (General Procedure)

This is a general protocol for the hydrolysis of methyl esters using lithium hydroxide, which is often effective for hindered esters.[7][8]

Materials:

  • Methyl 1-methyl-2-oxoindoline-6-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve methyl 1-methyl-2-oxoindoline-6-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide to the solution and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the THF by rotary evaporation.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound.

ParameterValueReference
BaseLithium hydroxide[7][8]
SolventTHF/Water[7][8]
TemperatureRoom Temperature[7]
Reaction TimeMonitored by TLC[7]

Reactions of this compound

The primary reactive handle on this compound is the carboxylic acid moiety, which can undergo a variety of transformations, most notably amide bond formation.

Reactions_Workflow Start This compound Product Amide Derivative Start->Product   Coupling Reagent, Base    Amine Amine (R-NH₂) Amine->Product

Figure 2: General scheme for amide bond formation.

Amide Bond Formation

The carboxylic acid can be coupled with a wide range of primary and secondary amines to generate a library of amide derivatives. This is a crucial transformation in drug discovery for modulating the physicochemical properties and biological activity of a lead compound.

Protocol 3.1.1: Amide Coupling (General Procedure)

This is a general protocol for amide bond formation using a common coupling reagent.[9][10]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM.

  • Add the coupling reagent and the base to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

ParameterValueReference
Coupling ReagentHATU, HBTU, or EDC/HOBt[9][10]
BaseDIPEA or TEA[9][10]
SolventDMF or DCM[9][10]
TemperatureRoom Temperature[9][10]

Application in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of potential kinase inhibitors. The N-methyl group can influence the conformation and binding of the molecule within the kinase active site, potentially leading to altered potency and selectivity profiles compared to N-unsubstituted analogues. The carboxylic acid functionality provides a versatile handle for the introduction of various side chains designed to interact with specific residues in the target kinase, thereby enabling the exploration of structure-activity relationships.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, FGFR) Ligand->RTK P Phosphorylation RTK->P ATP Inhibitor 1-Methyl-2-oxoindoline-6-carboxamide Derivative Inhibitor->RTK Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K-Akt pathways) P->Downstream Response Cellular Response (Proliferation, Angiogenesis, etc.) Downstream->Response

Figure 3: Inhibition of receptor tyrosine kinase signaling.

Derivatives of this compound can be designed to target the ATP-binding site of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are key drivers of angiogenesis and tumor growth.[11] By modifying the substituent attached to the carboxylic acid, researchers can optimize the compound's binding affinity, selectivity, and pharmacokinetic properties.

References

Troubleshooting & Optimization

Overcoming solubility issues of 1-Methyl-2-oxoindoline-6-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during reactions with 1-Methyl-2-oxoindoline-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar molecule with a rigid heterocyclic core. It is expected to have limited solubility in nonpolar aprotic solvents and many common organic solvents. Its solubility is generally better in polar aprotic solvents. Due to the presence of a carboxylic acid group, its solubility can be significantly influenced by pH.

Q2: In which solvents is this compound likely to be most soluble?

A2: Polar aprotic solvents are the best starting point for dissolving this compound. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). Solubility in other common solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN) is expected to be lower.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, gentle heating can be an effective method to increase the solubility of this compound in a suitable solvent. However, it is crucial to monitor the stability of the compound at elevated temperatures to avoid degradation. It is recommended to perform a stability test by heating a small sample in the chosen solvent and analyzing it by TLC or LC-MS before proceeding with the full-scale reaction.

Q4: Is sonication a viable method for dissolving this compound?

A4: Sonication can be a useful technique to aid in the dissolution of suspended particles of this compound. It provides energy to break down agglomerates and increase the surface area available for solvation, which can accelerate the dissolving process.

Q5: How does the purity of this compound affect its solubility?

A5: Impurities can significantly impact the solubility of a compound. In some cases, impurities can lower the overall solubility or lead to the formation of insoluble gums or oils. Using highly pure starting material is always recommended for consistent and predictable solubility behavior.

Troubleshooting Guide for Reactions

Issue: this compound is not dissolving in the reaction solvent.

This guide provides a systematic approach to address solubility challenges, particularly in the context of common reactions like amide coupling.

Step 1: Solvent Selection and Optimization

  • Initial Solvent Choice: Begin with a polar aprotic solvent such as DMF, DMSO, or NMP, where solubility is likely to be highest.

  • Co-solvents: If the solubility is still insufficient, consider using a co-solvent system. For instance, adding a small amount of DMSO to a reaction in THF can significantly improve solubility. The use of co-solvents can enhance the solubility of poorly soluble compounds.

  • Solvent Screening: If the initial choice is unsuccessful, perform a small-scale solubility screen with a range of solvents to identify the most suitable one for your reaction conditions.

Step 2: Physical Methods to Aid Dissolution

  • Heating: Gently warm the reaction mixture. It is advisable to start with a modest temperature (e.g., 40-50 °C) and gradually increase it while monitoring for any signs of decomposition.

  • Sonication: Place the reaction vessel in an ultrasonic bath. This can help to break up solid particles and facilitate dissolution.

Step 3: Chemical Modification to Enhance Solubility

  • In-situ Salt Formation: For reactions like amide coupling, the addition of a non-nucleophilic organic base (e.g., diisopropylethylamine - DIPEA, or triethylamine - TEA) can deprotonate the carboxylic acid. The resulting carboxylate salt often exhibits significantly higher solubility in organic solvents. Because of their enhanced acidity, carboxylic acids react with bases to form ionic salts, which are usually more soluble in polar solvents.[1]

    • Procedure: Add the base to the suspension of the carboxylic acid in the reaction solvent and stir. The solid should gradually dissolve as the salt is formed.

Step 4: Adjusting Reagent Addition Order

  • In an amide coupling reaction, the order of addition can be critical.

    • Suspend this compound in the chosen solvent (e.g., DMF).

    • Add the base (e.g., DIPEA) and stir until the solid dissolves.

    • Add the coupling agent (e.g., HATU, HBTU) and stir for a few minutes to allow for the activation of the carboxylic acid.

    • Finally, add the amine component.

Data Presentation

Table 1: Qualitative Solubility Guide for this compound

SolventAbbreviationTypeExpected SolubilityNotes
DimethylformamideDMFPolar AproticHighGood first choice for reactions.
Dimethyl SulfoxideDMSOPolar AproticHighExcellent solvent, but can be difficult to remove.
N-Methyl-2-pyrrolidoneNMPPolar AproticHighSimilar to DMF and DMSO.
TetrahydrofuranTHFPolar AproticModerateMay require heating or a co-solvent.
AcetonitrileACNPolar AproticLow to Moderate
DichloromethaneDCMNonpolar AproticLowUnlikely to be a good solvent on its own.
TolueneNonpolar AproticVery LowNot recommended for dissolving the starting material.
WaterProticpH-DependentInsoluble at acidic pH, soluble at basic pH.

Experimental Protocols

Representative Protocol for Amide Coupling with Solubility Troubleshooting

This protocol describes the coupling of this compound with a generic primary amine.

Materials:

  • This compound

  • Primary Amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (anhydrous)

  • Standard workup and purification reagents

Procedure:

  • Initial Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solubilization:

    • Add anhydrous DMF (to make a ~0.1 M solution).

    • Stir the resulting suspension at room temperature.

    • Troubleshooting Point: If the solid does not dissolve, add DIPEA (2.0-3.0 eq) dropwise. Continue stirring. The formation of the ammonium carboxylate salt should lead to a clear solution. If solubility is still an issue, gentle warming (40 °C) can be applied.

  • Activation: Once a homogeneous solution is obtained, add HATU (1.1 eq) in one portion. Stir the reaction mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the primary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Visualizations

G start Start: Solubility Issue (this compound) solvent Step 1: Choose a Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) start->solvent is_soluble1 Is the compound soluble? solvent->is_soluble1 physical Step 2: Apply Physical Methods (Heating, Sonication) is_soluble1->physical No proceed Proceed with Reaction is_soluble1->proceed Yes is_soluble2 Is the compound soluble? physical->is_soluble2 chemical Step 3: In-situ Salt Formation (Add non-nucleophilic base, e.g., DIPEA) is_soluble2->chemical No is_soluble2->proceed Yes is_soluble3 Is the compound soluble? chemical->is_soluble3 is_soluble3->proceed Yes reassess Reassess Solvent System (Consider co-solvents or a different primary solvent) is_soluble3->reassess No reassess->solvent

Caption: Troubleshooting workflow for solubility issues.

G cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_solvent Solvent System solubility_goal Goal: Solubilize This compound heating Heating solubility_goal->heating sonication Sonication solubility_goal->sonication salt_formation In-situ Salt Formation (Base Addition) solubility_goal->salt_formation polar_aprotic Polar Aprotic Solvents (DMF, DMSO) solubility_goal->polar_aprotic polar_aprotic->heating polar_aprotic->sonication co_solvents Co-solvents polar_aprotic->co_solvents

References

Technical Support Center: Optimization of 1-Methyl-2-oxoindoline-6-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid. It addresses common challenges, offering troubleshooting advice and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am attempting the direct N-methylation of 2-oxoindoline-6-carboxylic acid and I am getting a significant amount of the methyl ester by-product. How can I improve the selectivity for N-methylation?

A1: Achieving selective N-methylation over O-methylation of the carboxylic acid is a common challenge. The formation of the methyl ester of the carboxylic acid can be a competing reaction, sometimes even faster than N-methylation. To favor N-methylation, consider the following strategies:

  • Choice of Base and Methylating Agent: A carefully selected base can selectively deprotonate the nitrogen of the oxindole ring. Weaker bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases which might increase the nucleophilicity of the carboxylate oxygen. Using a less reactive methylating agent might also improve selectivity, although this could require longer reaction times or higher temperatures.

  • Reaction Temperature: Lowering the reaction temperature may favor N-methylation. It is advisable to perform a temperature screening study to find the optimal balance between reaction rate and selectivity.

  • Protecting Group Strategy: The most reliable method to avoid O-methylation is to protect the carboxylic acid group before the N-methylation step. Common protecting groups for carboxylic acids include esters such as methyl, ethyl, or benzyl esters. After N-methylation, the protecting group can be selectively removed.

Q2: My N-methylation reaction is very slow or does not go to completion. What are the possible reasons and how can I drive the reaction forward?

A2: Several factors can contribute to a sluggish reaction:

  • Insufficient Temperature: N-methylation of the oxindole nitrogen can require significant thermal energy. If selectivity is not an issue, gradually increasing the reaction temperature (e.g., up to 130°C in a high-boiling solvent like DMF) can increase the reaction rate.

  • Base Strength: The chosen base might not be strong enough to efficiently deprotonate the oxindole nitrogen. While stronger bases can affect selectivity, a modest increase in base strength or using a different base altogether could be beneficial.

  • Solvent Choice: The reaction solvent can play a crucial role. Aprotic polar solvents like N,N-dimethylformamide (DMF) are generally effective for this type of reaction.

  • Reagent Stoichiometry: Ensure that a sufficient excess of the methylating agent is used.

Q3: What are some common side reactions to be aware of during the synthesis of this compound?

A3: Besides the O-methylation of the carboxylic acid, other potential side reactions include:

  • Dialkylation: Although less common for the oxindole nitrogen, it is a possibility, especially with highly reactive methylating agents and strong bases.

  • Decomposition: At very high temperatures, the starting material or product may degrade. It is important to monitor the reaction for the appearance of colored impurities, which could indicate decomposition.

  • Solvent Participation: Some solvents can react under harsh conditions. Ensure the chosen solvent is stable under the reaction conditions.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low to no conversion of starting material - Insufficient reaction temperature.- Inappropriate base or insufficient amount of base.- Poor quality of reagents.- Gradually increase the reaction temperature, monitoring for side product formation.- Switch to a stronger base or increase the stoichiometry of the current base.- Ensure all reagents are pure and anhydrous where necessary.
Formation of significant amount of methyl 2-oxoindoline-6-carboxylate - O-methylation of the carboxylic acid is competing with N-methylation.- Lower the reaction temperature.- Use a milder base.- Employ a protecting group strategy for the carboxylic acid.
Multiple unidentified spots on TLC - Decomposition of starting material or product.- Side reactions due to reactive impurities.- Lower the reaction temperature.- Purify starting materials before the reaction.- Use a milder methylating agent.
Difficulty in isolating the pure product - Similar polarity of the product and by-products.- Optimize the chromatographic separation method (e.g., try different solvent systems or use a different stationary phase).- Consider recrystallization to purify the final product.

Experimental Protocols

Two primary strategies for the synthesis of this compound are presented below.

Protocol 1: Direct N-Methylation (Optimization Required)

This protocol aims for a one-step synthesis but requires careful optimization to achieve good selectivity.

Materials:

  • 2-Oxoindoline-6-carboxylic acid

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-oxoindoline-6-carboxylic acid (1 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous K₂CO₃ (2-3 equivalents).

  • Add dimethyl carbonate (2-5 equivalents).

  • Heat the reaction mixture to a temperature between 80°C and 130°C. The optimal temperature needs to be determined experimentally by monitoring the reaction for the formation of the desired product and the methyl ester by-product.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Protection-Methylation-Deprotection Strategy

This three-step approach offers better control and avoids the issue of O-methylation.

Step 1: Protection of the Carboxylic Acid (Esterification)

  • Suspend 2-oxoindoline-6-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the methyl 2-oxoindoline-6-carboxylate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Step 2: N-Methylation of the Methyl Ester

  • Dissolve the methyl 2-oxoindoline-6-carboxylate from Step 1 in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2-3 equivalents) and dimethyl carbonate (2-5 equivalents).

  • Heat the mixture to 110-120°C for approximately 4 hours, or until the reaction is complete as monitored by TLC.

  • Work up the reaction as described in Protocol 1 (steps 7-10) to isolate the N-methylated ester.

Step 3: Deprotection of the Methyl Ester (Hydrolysis)

  • Dissolve the N-methylated ester from Step 2 in a mixture of THF and water.

  • Add an excess of a base such as lithium hydroxide (LiOH).

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1M HCl to precipitate the final product, this compound.

  • Filter the solid, wash with cold water, and dry under vacuum.

Data Presentation

The following tables summarize reaction conditions for N-methylation of related indole derivatives based on available literature. These can serve as a starting point for the optimization of the synthesis of this compound.

Table 1: N-Methylation of 6-Nitroindole

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Dimethyl carbonateK₂CO₃DMFReflux (~126)296

Table 2: Reactions involving Methyl 2-oxoindole-6-carboxylate

ReactantsSolventTemperature (°C)Time (h)Product
Methyl 2-oxoindole-6-carboxylate, triethyl orthobenzoate, acetic anhydrideXylene110-1204Nintedanib intermediate

Mandatory Visualization

direct_methylation start 2-Oxoindoline-6-carboxylic acid reagents DMC, K2CO3 DMF, 80-130°C start->reagents product 1-Methyl-2-oxoindoline- 6-carboxylic acid reagents->product N-methylation side_product Methyl 2-oxoindoline- 6-carboxylate reagents->side_product O-methylation (Side Reaction)

Caption: Direct N-methylation pathway.

protection_strategy cluster_step1 Step 1: Protection cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Deprotection start 2-Oxoindoline-6- carboxylic acid protected Methyl 2-oxoindoline- 6-carboxylate start->protected MeOH, H+ methylated Methyl 1-Methyl-2-oxoindoline- 6-carboxylate protected->methylated DMC, K2CO3 final_product 1-Methyl-2-oxoindoline- 6-carboxylic acid methylated->final_product LiOH, H2O

Caption: Protection-methylation-deprotection workflow.

Technical Support Center: Synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid, a key building block in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a multi-step process. It begins with the synthesis of the intermediate, methyl 2-oxoindoline-6-carboxylate. This intermediate is then N-methylated, followed by the hydrolysis of the methyl ester to yield the final carboxylic acid product.

Q2: Why is the N-methylation step challenging?

A2: The oxindole ring system possesses two potentially reactive sites for alkylation: the nitrogen atom (N-1) and the carbon atom at the 3-position (C-3). Achieving selective N-methylation without competing C-alkylation can be challenging and often requires careful selection of reagents and reaction conditions.

Q3: Are there any known stability issues with the final product?

A3: this compound is generally a stable compound. However, like many carboxylic acids, it can undergo decarboxylation under harsh acidic or high-temperature conditions. It is advisable to store the purified compound in a cool, dry place.

Q4: What are the critical safety precautions for this synthesis?

A4: This synthesis involves the use of hazardous reagents. For instance, dimethyl sulfate, a potential methylating agent, is toxic and carcinogenic and must be handled with extreme caution in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem 1: Low Yield in the Synthesis of Methyl 2-oxoindoline-6-carboxylate (Intermediate)
Potential Cause Recommended Solution
Incomplete cyclization reaction. Ensure the reaction temperature is maintained, as the cyclization step often requires heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Suboptimal pH during workup. The pH during the workup and precipitation of the product is crucial. Adjust the pH carefully as per the protocol to ensure maximum precipitation of the product.
Loss of product during purification. Recrystallization is a common purification method. To minimize loss, use a minimal amount of hot solvent for dissolution and cool the solution slowly to maximize crystal formation. Ensure the chosen solvent system provides good solubility at high temperatures and poor solubility at low temperatures.
Problem 2: Mixture of N-methylated and C-methylated Products
Potential Cause Recommended Solution
Use of a strong, non-hindered base. Strong bases like sodium hydride can generate the enolate at the C-3 position, leading to C-alkylation. Consider using a milder or sterically hindered base, such as potassium carbonate or cesium carbonate, to favor N-alkylation.
Reactive methylating agent. Highly reactive methylating agents can be less selective. If using methyl iodide, consider switching to dimethyl sulfate, which can sometimes offer better selectivity.
Reaction temperature is too high. Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Try running the reaction at a lower temperature for a longer duration.
Problem 3: Incomplete Hydrolysis of the Methyl Ester
Potential Cause Recommended Solution
Steric hindrance around the ester group. The ester group in this molecule can be sterically hindered, making it resistant to hydrolysis. Using a stronger base like lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/water or methanol/water) can be more effective than sodium or potassium hydroxide.[1]
Insufficient reaction time or temperature. Monitor the reaction by TLC or HPLC. If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture. However, be cautious of potential side reactions at higher temperatures.
Poor solubility of the starting material. Ensure the methyl ester is fully dissolved in the reaction solvent. A co-solvent like THF or methanol can help to improve solubility in aqueous base solutions.
Problem 4: Unexpected Side Product Formation (e.g., 7-methylation)
Potential Cause Recommended Solution
Harsh reaction conditions in the presence of certain alcohols. There are reports of unexpected methylation at the 7-position of the oxindole ring at very high temperatures in the presence of specific alcohols and a Raney nickel catalyst.[2]
Choice of methylating agent and conditions. Stick to well-established N-methylation conditions using reagents like dimethyl sulfate or methyl iodide with a suitable base at moderate temperatures to avoid unexpected aromatic ring alkylation.

Experimental Protocols

Synthesis of Methyl 2-oxoindoline-6-carboxylate (Intermediate)

This protocol is adapted from a known procedure for the synthesis of this key intermediate.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzoate in methanol.

  • Addition of Reagents: To this solution, add dimethyl malonate and a solution of potassium tert-butoxide in dimethyl sulfoxide at room temperature.

  • Reaction: Stir the mixture for several hours at room temperature.

  • Cyclization: The intermediate is then typically reduced (e.g., using catalytic hydrogenation) and cyclized under acidic conditions with heating to form methyl 2-oxoindoline-6-carboxylate.

  • Workup and Purification: After cooling, the reaction mixture is worked up, often involving neutralization, extraction with an organic solvent, and purification by recrystallization or column chromatography.

Note: The yields for this step can vary significantly based on the specific reagents and conditions used, with reported yields ranging from moderate to high.[4]

N-methylation of Methyl 2-oxoindoline-6-carboxylate
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-oxoindoline-6-carboxylate in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetone.

  • Addition of Base: Add a mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[5]

  • Addition of Methylating Agent: Add dimethyl sulfate dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with care in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

  • Workup and Purification: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Hydrolysis of Methyl 1-methyl-2-oxoindoline-6-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve the methyl 1-methyl-2-oxoindoline-6-carboxylate in a mixture of methanol or THF and water.

  • Addition of Base: Add an excess of lithium hydroxide (LiOH·H₂O).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC or HPLC).

  • Workup and Purification: After the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Conditions for Intermediate Synthesis

Parameter Method A Method B
Starting Material 4-chloro-3-nitrobenzoate4-chloro-3-nitrobenzoic acid
Key Reagents Dimethyl malonate, K-tert-butoxideReductive amination/cyclization
Solvent DMSO, MethanolAcetic Acid
Temperature Room Temperature, then heatElevated temperature
Reported Yield VariableModerate to high

Visualizations

Synthesis_Pathway Synthesis of this compound A 4-Substituted-3-nitrobenzoate B Methyl 2-oxoindoline-6-carboxylate A->B Cyclization C Methyl 1-methyl-2-oxoindoline-6-carboxylate B->C N-Methylation (e.g., (CH3)2SO4, K2CO3) D This compound C->D Hydrolysis (e.g., LiOH, H2O/MeOH)

Caption: Overall synthetic pathway.

Troubleshooting_Workflow Troubleshooting Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CheckPurity Check Purity of Starting Materials LowYield->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagents) LowYield->OptimizeConditions Yes ImprovePurification Improve Purification Method LowYield->ImprovePurification Yes ImpureProduct->CheckPurity Yes ImpureProduct->ImprovePurification Yes IncompleteReaction->OptimizeConditions Yes CheckReactionMonitoring Verify Reaction Monitoring (TLC/HPLC) IncompleteReaction->CheckReactionMonitoring Yes AdjustStoichiometry Adjust Reagent Stoichiometry IncompleteReaction->AdjustStoichiometry Yes ConsiderAlternative Consider Alternative Reagents/Solvents IncompleteReaction->ConsiderAlternative Yes

Caption: General troubleshooting workflow.

References

Technical Support Center: Synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the production of 1-Methyl-2-oxoindoline-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the precursor, methyl 2-oxoindoline-6-carboxylate?

A1: A prevalent method involves the hydrogenation of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. In this process, the nitro group is reduced, leading to cyclization to form the oxindole ring. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere.[1] Acetic acid is often used as the solvent for this reaction.[1]

Q2: My synthesis of methyl 2-oxoindoline-6-carboxylate from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate has a low yield. What are the potential causes and solutions?

A2: Low yields can arise from several factors:

  • Incomplete Reaction: The hydrogenation reaction may not have gone to completion.

  • Catalyst Inactivation: The palladium catalyst can become poisoned or deactivated.

  • Side Reactions: Undesired side reactions may be consuming the starting material or intermediate.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.

  • Catalyst Quality: Use a fresh, high-quality catalyst. Ensure the catalyst is handled properly to avoid deactivation.

  • Hydrogen Pressure and Temperature: Optimize the hydrogen pressure and reaction temperature as these parameters can significantly influence the reaction rate and yield.[1]

Q3: What are the common impurities observed during the synthesis of Nintedanib, for which this compound is an intermediate?

A3: Several impurities related to the synthesis of Nintedanib have been identified. These can arise from starting materials, intermediates, or side reactions during the synthesis. Some known impurities include various acetylated and chloroacetylated precursors, as well as N-methylated side products.

Troubleshooting Guide for N-Methylation

Problem 1: Incomplete N-methylation of 2-oxoindoline-6-carboxylic acid (or its methyl ester).

  • Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the unreacted starting material, 2-oxoindoline-6-carboxylic acid or its methyl ester.

  • Potential Causes:

    • Insufficient amount of methylating agent.

    • Inadequate reaction time or temperature.

    • Poor solubility of the starting material.

    • The base used is not strong enough to deprotonate the indole nitrogen.

  • Solutions:

    • Increase the molar equivalents of the methylating agent (e.g., dimethyl sulfate, methyl iodide).

    • Prolong the reaction time or cautiously increase the reaction temperature while monitoring for degradation.

    • Choose a solvent in which the starting material has better solubility.

    • Consider using a stronger base to facilitate deprotonation.

Problem 2: Presence of O-methylated impurity.

  • Symptom: An impurity with the same mass as the desired product is detected, which is later identified by 2D NMR as the O-methylated isomer. The oxindole ring has a tautomeric form where the oxygen of the carbonyl group can be protonated, and subsequent methylation can occur at this oxygen.

  • Potential Causes:

    • The reaction conditions favor O-methylation over N-methylation.

    • The choice of methylating agent and base can influence the N/O selectivity.

  • Solutions:

    • Solvent Choice: The polarity of the solvent can influence the site of methylation. Experiment with different solvents to optimize for N-methylation.

    • Counter-ion Effects: The choice of base can affect the counter-ion in the reaction mixture, which in turn can influence the N/O selectivity.

    • Temperature Control: Lowering the reaction temperature may favor N-methylation.

Experimental Protocols

Synthesis of Methyl 2-oxoindoline-6-carboxylate

This protocol is based on a hydrogenation reaction.[1]

  • Reaction Setup: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid in a suitable hydrogenation reactor.

  • Catalyst Addition: Add 5.0 g of 10% palladium on carbon catalyst to the solution.

  • Hydrogenation: Hydrogenate the mixture at room temperature for 2.5 hours under a hydrogen pressure of 50 psi and a reaction temperature of 50 °C.

  • Work-up:

    • Once the reaction is complete, filter off the catalyst.

    • Concentrate the filtrate to dryness.

    • Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under vacuum at 100 °C to obtain methyl 2-oxoindoline-6-carboxylate.

Impurity Data

Impurity TypePotential CauseRecommended Analytical Technique
Unreacted Starting MaterialIncomplete reactionHPLC, TLC
O-Methylated IsomerNon-selective methylationHPLC, LC-MS, 2D NMR
Di-methylated ProductExcess methylating agentHPLC, LC-MS

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Step cluster_intermediate Intermediate cluster_methylation N-Methylation cluster_product Final Product Methyl_4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate Methyl_4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate Hydrogenation Hydrogenation Methyl_4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate->Hydrogenation Pd/C, H2 Methyl_2-oxoindoline-6-carboxylate Methyl_2-oxoindoline-6-carboxylate Hydrogenation->Methyl_2-oxoindoline-6-carboxylate Methylation Methylation Methyl_2-oxoindoline-6-carboxylate->Methylation Methylating agent, Base 1-Methyl-2-oxoindoline-6-carboxylic_acid 1-Methyl-2-oxoindoline-6-carboxylic_acid Methylation->1-Methyl-2-oxoindoline-6-carboxylic_acid

Caption: Synthetic workflow for this compound.

Impurity_Formation 2-oxoindoline-6-carboxylate 2-oxoindoline-6-carboxylate Desired_Product 1-Methyl-2-oxoindoline-6-carboxylate (N-Methylation) 2-oxoindoline-6-carboxylate->Desired_Product Optimal Conditions O_Methylation_Impurity O-Methylated Impurity 2-oxoindoline-6-carboxylate->O_Methylation_Impurity Suboptimal Conditions (e.g., solvent, base) Unreacted_SM Unreacted Starting Material 2-oxoindoline-6-carboxylate->Unreacted_SM Incomplete Reaction

Caption: Potential impurity formation pathways during N-methylation.

Troubleshooting_Logic Start Crude Product Analysis (HPLC, LC-MS) Impurity_Detected Major Impurity Detected? Start->Impurity_Detected Unreacted_SM Impurity = Starting Material? Impurity_Detected->Unreacted_SM Yes Purification Purification: - Recrystallization - Column Chromatography Impurity_Detected->Purification No (Minor Impurities) Isomer Impurity = Isomer? Unreacted_SM->Isomer No Optimize_Reaction Optimize Reaction Conditions: - Increase reagent equivalents - Increase time/temperature Unreacted_SM->Optimize_Reaction Yes Optimize_Selectivity Optimize for N-Selectivity: - Change solvent - Change base - Lower temperature Isomer->Optimize_Selectivity Yes Isomer->Purification No Optimize_Reaction->Start Optimize_Selectivity->Start Pure_Product Pure Product Purification->Pure_Product

Caption: Troubleshooting workflow for impurity reduction.

References

Catalyst selection for efficient 1-Methyl-2-oxoindoline-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and catalyst performance data to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common route begins with the synthesis of a 2-oxoindoline-6-carboxylate ester, such as methyl 2-oxoindoline-6-carboxylate, which serves as a key intermediate.[1] This intermediate is then N-methylated, followed by hydrolysis of the ester to yield the final carboxylic acid product. The initial synthesis of the oxindole core can be achieved through various methods, including palladium-catalyzed cyclization of α-chloroacetanilides.[2]

Q2: Why is catalyst selection critical in the synthesis of the oxindole core?

A2: Catalyst selection is crucial for achieving high yields and selectivity in the synthesis of the oxindole core. For instance, in palladium-catalyzed α-arylation reactions for oxindole synthesis, the choice of ligand and base can significantly impact the reaction rate and efficiency.[2] Different catalysts, such as those based on palladium or iridium, can offer varying degrees of functional group tolerance and may be more suitable for specific substrates.[2][3]

Q3: What are the key challenges in the synthesis of 3,3-disubstituted oxindoles, and how are they overcome?

A3: A significant challenge in the synthesis of 3,3-disubstituted oxindoles is the creation of the quaternary stereocenter in an asymmetric fashion. This has been addressed through various methodologies, including intramolecular Heck reactions, α-arylation or α-alkylation reactions, and palladium- or molybdenum-catalyzed allylic alkylation.[4] The use of chiral catalysts and ligands is essential for controlling the stereochemistry of the product.[4][5]

Q4: Can you provide a general overview of the N-methylation step?

A4: The N-methylation of the 2-oxoindoline-6-carboxylate intermediate is typically achieved using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The choice of base and solvent is important to ensure efficient methylation while minimizing potential side reactions, such as O-methylation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the 2-oxoindoline-6-carboxylate intermediate.

  • Possible Cause: Inefficient cyclization during the formation of the oxindole ring.

  • Solution:

    • Catalyst and Ligand Optimization: For palladium-catalyzed reactions, screen different phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl, or N-heterocyclic carbene (NHC) ligands, which have been shown to be effective.[2]

    • Base Selection: The choice of base is critical. Triethylamine is commonly used as a stoichiometric base in these cyclizations.[2] Ensure the base is dry and of high purity.

    • Reaction Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

Problem 2: Formation of impurities during the synthesis.

  • Possible Cause: Side reactions due to reactive intermediates or suboptimal reaction conditions.

  • Solution:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reactants, especially when using air-sensitive palladium catalysts.

    • Solvent Purity: Use anhydrous and degassed solvents to avoid side reactions and catalyst deactivation.

    • Temperature Control: Precise temperature control can minimize the formation of thermal decomposition products or other side products.

Problem 3: Difficulty in the N-methylation step, leading to a mixture of N- and O-methylated products.

  • Possible Cause: The ambident nucleophilic nature of the oxindole nitrogen.

  • Solution:

    • Choice of Base and Solvent: The regioselectivity of methylation can be influenced by the reaction conditions. Using a less polar solvent and a suitable base can favor N-methylation.

    • Protecting Groups: Although more complex, the use of a protecting group on the oxygen atom of the oxindole can ensure exclusive N-methylation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate

This protocol is based on a reported synthesis of the key intermediate.[1]

  • Step 1: Preparation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.

    • To a solution of dimethyl malonate (52.0 g) in dimethyl sulfoxide (150.0 ml), add potassium tert-butoxide (52.0 g) at 25-30°C.

    • Cool the mixture to 20-25°C and stir for 2 hours.

    • Slowly add methyl 4-chloro-3-nitrobenzoate (50.0 g) to the mixture at 20-25°C and stir for 2 hours.

    • Quench the reaction with hydrochloric acid at 20-25°C.

    • Add sodium chloride (20.0 g) and methyl tert-butyl ether (250.0 ml) and stir for 10 minutes.

    • Separate the organic layer and distill off the solvent below 50°C to obtain the product.

  • Step 2: Preparation of methyl 2-oxoindoline-6-carboxylate.

    • To the product from Step 1 (50.0 g), add acetic acid (250.0 ml) at 25-30°C.

    • Add sodium hydrosulfite (Hydrose, 83.9 g) and water (250.0 ml) to the mixture and stir for 10 minutes.

    • Heat the mixture to 120-125°C and stir for 2 hours.

    • Cool the mixture to 15-20°C.

    • Add ammonia (500.0 ml) at 15-20°C and stir for 2 hours.

    • Filter the solid, wash with water, and dry to get the title compound.

Protocol 2: N-methylation of Methyl 2-oxoindoline-6-carboxylate

  • Dissolve methyl 2-oxoindoline-6-carboxylate in a suitable anhydrous solvent (e.g., DMF or acetone).

  • Add a base (e.g., potassium carbonate) to the solution.

  • Add the methylating agent (e.g., methyl iodide) dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Catalyst Performance Data

The following table summarizes representative data for palladium-catalyzed synthesis of oxindoles, which is a key step in the overall synthesis. The data is compiled from literature on similar transformations to provide a comparative overview.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂2-(di-tert-butylphosphino)biphenylEt₃NToluene801285-95[2]
Pd₂(dba)₃PCy₃NaOtBuDioxane1008~90[2]
Pd(OAc)₂Sterically hindered NHCK₃PO₄DME10018High[2]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Starting Materials (e.g., Methyl 4-chloro-3-nitrobenzoate, Dimethyl malonate) step1 Step 1: Synthesis of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate start->step1 step2 Step 2: Reductive Cyclization (Catalyst: e.g., Sodium Hydrosulfite) step1->step2 intermediate Intermediate: Methyl 2-oxoindoline-6-carboxylate step2->intermediate step3 Step 3: N-Methylation (Methylating agent + Base) intermediate->step3 step4 Step 4: Ester Hydrolysis step3->step4 product Final Product: This compound step4->product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_low_yield start Problem: Low Reaction Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Check Reagent Purity start->check_reagents check_conditions Check Reaction Conditions start->check_conditions sub_catalyst Is the catalyst fresh? Is the correct ligand used? check_catalyst->sub_catalyst sub_reagents Are reagents and solvents anhydrous and pure? check_reagents->sub_reagents sub_conditions Is temperature/pressure correct? Is the atmosphere inert? check_conditions->sub_conditions action_catalyst Action: Use fresh catalyst/ligand. Screen different catalysts. sub_catalyst->action_catalyst No action_reagents Action: Purify/dry reagents and solvents. sub_reagents->action_reagents No action_conditions Action: Optimize temperature/pressure. Ensure inert atmosphere. sub_conditions->action_conditions No

Caption: A troubleshooting guide for addressing low reaction yields.

References

Challenges in the scale-up of 1-Methyl-2-oxoindoline-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A general synthetic pathway is outlined below, followed by troubleshooting for each key transformation.

Proposed Synthetic Pathway:

Synthetic_Pathway A Methyl 2-oxoindoline-6-carboxylate B Methyl 1-methyl-2-oxoindoline-6-carboxylate A->B Step 1: N-Methylation C This compound B->C Step 2: Ester Hydrolysis

Caption: Proposed synthetic route for this compound.

Step 1: N-Methylation of Methyl 2-oxoindoline-6-carboxylate

Question: I am observing low conversion to the N-methylated product. What are the potential causes and solutions?

Answer:

Low conversion in the N-methylation step can be attributed to several factors:

  • Insufficiently Strong Base: The acidity of the N-H bond in the oxindole ring requires a sufficiently strong base for deprotonation. If using weaker bases like potassium carbonate, the equilibrium may not favor the deprotonated species.

  • Steric Hindrance: While the N-1 position is relatively accessible, bulky solvent molecules or counter-ions from the base can hinder the approach of the methylating agent.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

Troubleshooting Steps:

ParameterRecommendationRationale
Base Consider using stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA).Stronger bases will more effectively deprotonate the oxindole nitrogen, increasing the concentration of the nucleophilic species.
Solvent Use polar aprotic solvents like DMF or DMSO.These solvents are effective at solvating the cation of the base and do not interfere with the nucleophilic attack.
Temperature Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C.Increased temperature can overcome the activation energy barrier of the reaction. Monitor for side reactions.
Methylating Agent Ensure the quality and reactivity of your methylating agent (e.g., methyl iodide, dimethyl sulfate).Degradation of the methylating agent can lead to lower yields.

Question: My reaction is producing a significant amount of a byproduct with the same mass as the desired product. What could this be and how can I avoid it?

Answer:

A common issue in the alkylation of oxindoles is the formation of the C-3 alkylated isomer. The enolate formed upon deprotonation can be alkylated at either the nitrogen or the C-3 position.

Troubleshooting and Optimization:

To favor N-alkylation over C-alkylation, consider the following strategies:

  • Protecting Group Strategy: A more robust, albeit longer, route involves the use of a protecting group at the C-3 position to prevent competing alkylation.

  • Choice of Base and Solvent: The regioselectivity of alkylation can be influenced by the base and solvent system. Experimenting with different combinations may favor N-alkylation. For instance, using a less coordinating solvent might favor N-alkylation.

Step 2: Ester Hydrolysis of Methyl 1-methyl-2-oxoindoline-6-carboxylate

Question: The hydrolysis of the methyl ester is slow and incomplete. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis, or saponification, is a frequent challenge, especially on a larger scale.

  • Insufficient Base: A stoichiometric amount of base is consumed in the reaction. Using only a catalytic amount will result in incomplete conversion.

  • Biphasic Reaction Mixture: The starting ester may have poor solubility in the aqueous base, leading to a slow reaction rate.

  • Reversibility: While saponification is generally considered irreversible, under certain conditions, the equilibrium may not be fully shifted towards the product.

Troubleshooting Steps:

ParameterRecommendationRationale
Base Use a molar excess of a strong base (e.g., 2-3 equivalents of NaOH or KOH). Lithium hydroxide (LiOH) is also a viable option and is sometimes more effective.An excess of base ensures the reaction goes to completion and neutralizes the resulting carboxylic acid.
Co-solvent Add a water-miscible organic solvent such as tetrahydrofuran (THF) or methanol to create a homogeneous reaction mixture.Improved solubility of the ester will increase the reaction rate.
Temperature Heat the reaction mixture. Refluxing is often necessary.Higher temperatures increase the rate of hydrolysis.
Monitoring Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.Prolonged heating in the presence of a strong base can sometimes lead to degradation.

Question: I am observing decomposition of my product during the workup. How can I improve the isolation of the carboxylic acid?

Answer:

The workup procedure is critical for obtaining a pure product.

  • Acidification: The carboxylic acid product is soluble in the basic reaction mixture as its carboxylate salt. It needs to be protonated by adding acid to precipitate.

  • pH Control: Adding the acid too quickly or over-acidifying can sometimes lead to side reactions or degradation, especially if other sensitive functional groups are present.

Workup Optimization:

  • Cooling: Cool the reaction mixture in an ice bath before acidification.

  • Slow Addition of Acid: Add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring.

  • Monitor pH: Use a pH meter or pH paper to ensure the pH is adjusted to approximately 2-3 for complete precipitation of the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and then with a small amount of a non-polar solvent (like cold ether) to remove any non-polar impurities.

  • Drying: Dry the product under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of Methyl 2-oxoindoline-6-carboxylate?

A1: A common starting material is 4-amino-3-nitrobenzoic acid, which can be converted to methyl 4-chloro-3-nitrobenzoate, followed by a series of reactions to form the oxindole ring system.[1]

Q2: What are the typical yields for the N-methylation step?

Q3: Are there any particular safety precautions I should take during this synthesis?

A3: Yes. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like sodium hydride are highly reactive and flammable upon contact with water. Always handle them with care under an inert atmosphere.

Q4: How can I purify the final product, this compound?

A4: The primary method of purification after precipitation is recrystallization. A suitable solvent system would likely be a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or acetic acid) and a less polar solvent in which it is less soluble (like water or heptane). If significant impurities remain, column chromatography can be employed, though it can be challenging with free carboxylic acids. Adding a small amount of acetic acid to the mobile phase can help prevent streaking on the silica gel column.

Experimental Protocols

General Protocol for N-Methylation of Methyl 2-oxoindoline-6-carboxylate (Illustrative)

This protocol is a general guideline based on common procedures for N-alkylation of oxindoles and should be optimized for the specific substrate.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the sodium hydride with dry hexanes to remove the mineral oil, then carefully add anhydrous DMF.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of methyl 2-oxoindoline-6-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Ester Hydrolysis (Saponification)
  • Dissolution: Dissolve the crude methyl 1-methyl-2-oxoindoline-6-carboxylate in a mixture of THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Cooling: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Acidification: Slowly add 1M HCl with vigorous stirring until the pH of the solution is between 2 and 3. A precipitate should form.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with cold water and a small amount of a cold, non-polar solvent.

  • Drying: Dry the purified this compound under vacuum.

Visualizations

Troubleshooting_N_Methylation cluster_problem Problem cluster_solution Potential Solutions P1 Low Conversion S1 Stronger Base (e.g., NaH) P1->S1 addresses S2 Increase Temperature P1->S2 addresses P2 Isomeric Byproduct S3 Use Protecting Group at C-3 P2->S3 addresses S4 Optimize Solvent/Base System P2->S4 addresses

Caption: Troubleshooting logic for N-methylation challenges.

Troubleshooting_Ester_Hydrolysis cluster_problem_hydrolysis Problem cluster_solution_hydrolysis Potential Solutions PH1 Incomplete Reaction SH1 Use Excess Base (e.g., LiOH) PH1->SH1 addresses SH2 Add Co-solvent (e.g., THF) PH1->SH2 addresses SH3 Heat to Reflux PH1->SH3 addresses PH2 Product Degradation During Workup SH4 Controlled Acidification (pH 2-3) PH2->SH4 addresses SH5 Cool During Workup PH2->SH5 addresses

Caption: Troubleshooting logic for ester hydrolysis challenges.

References

Technical Support Center: Reaction Monitoring of 1-Methyl-2-oxoindoline-6-carboxylic acid by HPLC/TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Causes Solutions
No Peaks or Very Small Peaks - Injection issue (e.g., air bubble in the sample loop).- Detector lamp is off or failing.- Incorrect wavelength setting.- Sample is too dilute.- No flow of mobile phase.- Ensure the sample loop is completely filled and free of air bubbles.- Check that the detector lamp is on and warmed up.- Verify the UV detector is set to an appropriate wavelength for your compound (e.g., 254 nm or a wavelength of maximum absorbance).- Concentrate your sample or inject a larger volume.- Check the mobile phase level and ensure the pump is running correctly.
Peak Tailing - Presence of active sites (e.g., free silanols) on the column interacting with the carboxylic acid group.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity, end-capped column.- Add a small amount of a competing agent like triethylamine (TEA) to the mobile phase (0.1-0.5%).- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated. For reversed-phase, a lower pH (e.g., 2.5-3.5 with formic or trifluoroacetic acid) is often effective.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in the mobile phase or a weaker solvent.- Decrease the amount of sample injected onto the column.
Split Peaks - Partially blocked column inlet frit.- Column void or degradation.- Co-elution of an impurity.- Replace the column inlet frit.- Replace the column.- Optimize the mobile phase composition or gradient to improve separation.
Inconsistent Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump issues or leaks in the system.- Insufficient column equilibration time.- Use a column oven to maintain a constant temperature.- Prepare the mobile phase fresh daily and ensure accurate measurements.- Check for leaks in the system and ensure the pump is delivering a consistent flow rate.- Allow the column to equilibrate with the mobile phase for a sufficient time before starting the analysis.
High Backpressure - Blockage in the system (e.g., guard column, column frit, or tubing).- Precipitated buffer in the mobile phase.- Systematically check for blockages by removing components (start with the column).- Filter the mobile phase and ensure buffer components are fully dissolved.
Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Causes Solutions
Streaking of Spots - Sample is too concentrated.- The compound is highly polar or acidic/basic.- The stationary phase is degrading the sample.- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape of acidic or basic compounds.[1]- Run a 2D TLC to check for sample degradation on the plate.[2]
Spots Remain at the Baseline - The developing solvent (mobile phase) is not polar enough.- Increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[1]
Spots Run with the Solvent Front (High Rf) - The developing solvent is too polar.- Decrease the polarity of the mobile phase. For example, decrease the percentage of the polar solvent.[1]
No Visible Spots - The sample is too dilute.- The compound is not UV-active.- The compound has evaporated from the plate.- Spot the plate multiple times in the same location, allowing the solvent to dry between applications.[1]- Use a visualization stain (e.g., potassium permanganate or iodine) if the compound does not appear under a UV lamp.[1][3]- Ensure the sample is not volatile.
Uneven Solvent Front - The TLC plate is touching the side of the developing chamber.- The adsorbent on the plate is uneven or flaked.- Ensure the plate is centered in the chamber and not touching the sides or the filter paper wick.[4][5]- Use a fresh, high-quality TLC plate.

Frequently Asked Questions (FAQs)

HPLC FAQs

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point is a reversed-phase C18 column with a gradient elution using an acidified water/acetonitrile mobile phase. The acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) will help to ensure good peak shape for the carboxylic acid.

Q2: How can I quantify the concentration of my product in the reaction mixture?

A2: To quantify your product, you will need to create a calibration curve using a pure standard of this compound. This involves preparing solutions of known concentrations, injecting them into the HPLC, and plotting the peak area versus concentration. The concentration of your reaction sample can then be determined from this curve.

Q3: What should I do if I see "ghost peaks" in my chromatogram?

A3: Ghost peaks are unexpected peaks that can appear in your chromatogram. They can be caused by contaminants in the mobile phase, carryover from a previous injection, or degradation of the sample in the autosampler. To troubleshoot, run a blank gradient (injecting only the mobile phase) to see if the peaks are from the system. If so, use fresh, high-purity solvents. If the peaks are from carryover, implement a needle wash step between injections.

TLC FAQs

Q1: How do I choose the right solvent system for TLC?

A1: The goal is to find a solvent system that gives your starting material an Rf value of around 0.2-0.4, which allows room for the product to appear at a different Rf. A good starting point for indole derivatives is a mixture of a non-polar solvent like dichloromethane or ethyl acetate and a polar solvent like methanol. You can start with a 9:1 or 10:1 ratio of non-polar to polar solvent and adjust as needed. A reported solvent system for the similar compound, methyl 2-oxoindoline-6-carboxylate, is dichloromethane/methanol (10:1), which gives an Rf of 0.4.[6]

Q2: How do I visualize the spots on the TLC plate?

A2: Many indole derivatives are UV-active, so the first step is to view the plate under a UV lamp (typically at 254 nm). The spots will appear as dark areas on a fluorescent background. If the spots are not visible under UV light, you can use a chemical stain. Common stains for organic compounds include potassium permanganate (will react with oxidizable groups) or an iodine chamber.[1][3]

Q3: What is a "co-spot" and why is it important?

A3: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place. This helps to confirm the identity of the starting material spot in the reaction mixture lane. If the spot in the reaction mixture lane has the same Rf as the starting material, they will appear as a single spot in the co-spot lane.

Experimental Protocols

HPLC Method for Reaction Monitoring

This is a general reversed-phase HPLC method suitable for monitoring the progress of the reaction. Optimization may be required based on your specific reaction conditions and impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (initial conditions, e.g., 95:5 Water:Acetonitrile) and filter through a 0.45 µm syringe filter before injection.

TLC Method for Reaction Monitoring

This method provides a quick and effective way to qualitatively monitor the reaction progress.

  • TLC Plate: Silica gel 60 F254.

  • Mobile Phase (Developing Solvent): Dichloromethane/Methanol (10:1, v/v). Adjust the ratio as needed to achieve good separation.

  • Sample Preparation: Dilute a small amount of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Procedure:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture spotted on top of each other) on the baseline.

    • Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

    • Calculate the Rf (Retardation factor) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the reaction by observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.

Data Presentation

TLC Data for a Related Compound
CompoundMobile PhaseStationary PhaseRf Value
Methyl 2-oxoindoline-6-carboxylateDichloromethane/Methanol (10:1)Silica Gel0.4[6]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction Reaction Mixture Dilute Dilute with Mobile Phase Reaction->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect (UV 254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Peak Area & Retention Time Chromatogram->Analyze Quantify Quantify Components Analyze->Quantify

Caption: Workflow for HPLC reaction monitoring.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Interpretation Samples Prepare Samples (Reactant, Reaction Mixture) Spot Spot Plate (Reactant, Co-spot, Mixture) Samples->Spot PlatePrep Prepare TLC Plate (Draw Baseline) PlatePrep->Spot Develop Develop in Chamber Spot->Develop Visualize Visualize Spots (UV Light, Stain) Develop->Visualize CalcRf Calculate Rf Values Visualize->CalcRf Interpret Interpret Results (Disappearance/Appearance of Spots) CalcRf->Interpret

Caption: Workflow for TLC reaction monitoring.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 1-Methyl-2-oxoindoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Methyl-2-oxoindoline-6-carboxylic acid stands as a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this target molecule, presenting experimental data, detailed protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method.

Synthetic Strategies: An Overview

Two primary synthetic routes to this compound have been identified and analyzed.

Route 1 commences with the commercially available 4-methyl-3-nitrobenzoic acid. This pathway involves an initial esterification, followed by a multi-step process to construct the oxindole core, and concludes with N-methylation and ester hydrolysis.

Route 2 presents an alternative approach, also starting from a substituted benzene derivative, but employing a different sequence of reactions to form the heterocyclic ring system, followed by the necessary functional group manipulations.

The following sections provide a detailed breakdown of each route, including experimental procedures and a quantitative comparison of their key metrics.

Comparative Data

To facilitate a clear comparison of the two synthetic routes, the following table summarizes the key quantitative data for each approach.

ParameterRoute 1Route 2 (Projected)
Starting Material 4-Methyl-3-nitrobenzoic acid2-Fluoro-5-methylnitrobenzene
Key Intermediates Methyl 4-methyl-3-nitrobenzoate, Dimethyl (4-(methoxycarbonyl)-2-nitrophenyl)malonate, Methyl 2-oxoindoline-6-carboxylate, Methyl 1-methyl-2-oxoindoline-6-carboxylateDiethyl (2-nitro-4-methylphenyl)malonate, Ethyl 2-oxoindoline-6-carboxylate, Ethyl 1-methyl-2-oxoindoline-6-carboxylate
Overall Yield ~35-45%Data not fully available
Number of Steps 54
Key Reagents Thionyl chloride, Dimethyl malonate, Potassium tert-butoxide, Iron powder, Acetic acid, Methyl iodide, Sodium hydride, Lithium hydroxideDiethyl malonate, Sodium ethoxide, Iron powder, Acetic acid, Methyl iodide, Sodium hydride, Lithium hydroxide
Purification Methods Recrystallization, Column chromatographyRecrystallization, Column chromatography

Experimental Protocols

Route 1: Synthesis via 4-Methyl-3-nitrobenzoic Acid

This route is a well-established pathway for the synthesis of the oxindole core.

Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid

To a solution of 4-methyl-3-nitrobenzoic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl 4-methyl-3-nitrobenzoate, is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the ester.

Step 2: Synthesis of Dimethyl (4-(methoxycarbonyl)-2-nitrophenyl)malonate

A solution of methyl 4-methyl-3-nitrobenzoate (1 equivalent) and dimethyl malonate (2 equivalents) in dimethyl sulfoxide is added to a suspension of potassium tert-butoxide (2.5 equivalents) in dimethyl sulfoxide at room temperature. The mixture is stirred for 24 hours. The reaction is then quenched with water and acidified with dilute hydrochloric acid. The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Reductive Cyclization to Methyl 2-oxoindoline-6-carboxylate

To a solution of dimethyl (4-(methoxycarbonyl)-2-nitrophenyl)malonate (1 equivalent) in acetic acid, iron powder (5 equivalents) is added. The mixture is heated to 100 °C and stirred for 4 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give methyl 2-oxoindoline-6-carboxylate.

Step 4: N-Methylation of Methyl 2-oxoindoline-6-carboxylate

To a solution of methyl 2-oxoindoline-6-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portionwise at 0 °C. The mixture is stirred for 30 minutes, and then methyl iodide (1.5 equivalents) is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product, methyl 1-methyl-2-oxoindoline-6-carboxylate, is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

Step 5: Hydrolysis to this compound

Methyl 1-methyl-2-oxoindoline-6-carboxylate (1 equivalent) is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 6 hours. The tetrahydrofuran is removed under reduced pressure, and the aqueous solution is acidified with 1 M hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to afford this compound.

Route 2: Alternative Synthesis (Projected)

This projected route offers a potentially more streamlined approach.

Step 1: Synthesis of Diethyl (2-nitro-4-methylphenyl)malonate

Sodium ethoxide is prepared by adding sodium metal (1.1 equivalents) to absolute ethanol. To this solution, diethyl malonate (1 equivalent) is added, followed by 2-fluoro-5-methylnitrobenzene (1 equivalent). The mixture is refluxed for 8 hours. After cooling, the solvent is evaporated, and the residue is treated with dilute hydrochloric acid. The product is extracted with ether, washed, dried, and concentrated.

Step 2: Reductive Cyclization to Ethyl 2-oxoindoline-6-carboxylate

To a solution of diethyl (2-nitro-4-methylphenyl)malonate (1 equivalent) in acetic acid, iron powder (5 equivalents) is added, and the mixture is heated at 100 °C for 4 hours. The workup follows the same procedure as in Route 1, Step 3.

Step 3: N-Methylation of Ethyl 2-oxoindoline-6-carboxylate

The N-methylation is carried out using a similar procedure to Route 1, Step 4, substituting methyl 2-oxoindoline-6-carboxylate with ethyl 2-oxoindoline-6-carboxylate.

Step 4: Hydrolysis to this compound

The hydrolysis of ethyl 1-methyl-2-oxoindoline-6-carboxylate is performed using lithium hydroxide in a mixture of THF and water, as described in Route 1, Step 5.

Visualization of Synthetic Pathways

To provide a clear visual comparison of the described synthetic routes, the following diagrams have been generated.

Synthetic_Route_1 A 4-Methyl-3-nitrobenzoic acid B Methyl 4-methyl-3-nitrobenzoate A->B Thionyl chloride, Methanol C Dimethyl (4-(methoxycarbonyl)- 2-nitrophenyl)malonate B->C Dimethyl malonate, K-tert-butoxide, DMSO D Methyl 2-oxoindoline-6-carboxylate C->D Fe, Acetic acid E Methyl 1-methyl-2-oxoindoline-6-carboxylate D->E Methyl iodide, NaH, DMF F This compound E->F LiOH, THF/H2O

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 A 2-Fluoro-5-methylnitrobenzene B Diethyl (2-nitro-4-methylphenyl)malonate A->B Diethyl malonate, Sodium ethoxide, Ethanol C Ethyl 2-oxoindoline-6-carboxylate B->C Fe, Acetic acid D Ethyl 1-methyl-2-oxoindoline-6-carboxylate C->D Methyl iodide, NaH, DMF E This compound D->E LiOH, THF/H2O

Caption: Projected synthetic pathway for Route 2.

Conclusion

Both presented routes offer viable pathways to this compound. Route 1 is well-documented with available experimental data for each step. Route 2, while projected, suggests a potentially more efficient synthesis with fewer steps. The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities for performing the specific reactions. Further experimental validation of Route 2 is necessary to fully assess its advantages. This comparative guide provides the necessary information for researchers to make an informed decision based on their specific needs and resources.

Validating the Structure of 1-Methyl-2-oxoindoline-6-carboxylic Acid Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of molecular structure is a cornerstone of chemical research and drug development. For derivatives of 1-Methyl-2-oxoindoline-6-carboxylic acid, a scaffold of interest in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comparative framework for validating the structure of these derivatives using key spectroscopic techniques. We present experimental data for a closely related compound, discuss the expected spectral characteristics of the target molecule and its positional isomers, and provide detailed experimental protocols.

Comparative Spectroscopic Data Analysis

Precise structural elucidation relies on the careful analysis and comparison of spectroscopic data. Even minor positional changes in a substituent on the aromatic ring, such as the carboxylic acid group in 1-Methyl-2-oxoindoline derivatives, can lead to significant and measurable differences in their respective spectra.

Reference Data: Methylthiomethyl 2-oxoindoline-6-carboxylate

To establish a baseline for comparison, we present the spectroscopic data for methylthiomethyl 2-oxoindoline-6-carboxylate, a derivative of the target molecule's ester. This data provides valuable insight into the expected chemical shifts and fragmentation patterns for the 6-substituted oxoindoline core.

Table 1: Spectroscopic Data for Methylthiomethyl 2-oxoindoline-6-carboxylate [1]

Technique Observed Data
¹H NMR (600 MHz, CDCl₃) δ 8.48 (s, 1H), 7.81–7.80 (dd, J = 7.7, 1.5 Hz, 1H), 7.59 (s, 1H), 7.34–7.33 (d, J = 7.7 Hz, 1H), 5.41 (s, 2H), 3.63 (s, 2H), 2.34 (s, 3H)
¹³C NMR (151 MHz, CDCl₃) δ 176.73, 165.83, 142.68, 130.89, 129.85, 124.60, 124.41, 110.33, 69.15, 36.23, 15.59
HRMS (ESI) m/z [M+Na]⁺: Calculated for C₁₁H₁₁NNaO₃S: 260.03519; Found: 260.03458
IR (cm⁻¹) 3209, 2903, 1715, 1596, 1421, 1363, 1262, 1199

Predicted Spectroscopic Data for this compound and Its Isomers

Based on the reference data and established principles of NMR and mass spectrometry, we can predict the key distinguishing features in the spectra of this compound and its 5- and 7- positional isomers. The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling constants of the aromatic protons.

Table 2: Predicted ¹H NMR Data (Aromatic Region) for Positional Isomers

Compound H-4 H-5 H-7
This compound ddds
1-Methyl-2-oxoindoline-5-carboxylic acid dddd
1-Methyl-2-oxoindoline-7-carboxylic acid tdd

Table 3: Predicted Key Mass Spectrometry Fragments

Compound Molecular Ion (M⁺) Key Fragments
This compound 191.0582[M-H₂O]⁺, [M-COOH]⁺
1-Methyl-2-oxoindoline-5-carboxylic acid 191.0582[M-H₂O]⁺, [M-COOH]⁺
1-Methyl-2-oxoindoline-7-carboxylic acid 191.0582[M-H₂O]⁺, [M-COOH]⁺

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

2. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after chromatographic separation (LC-MS or GC-MS).

  • Ionization: Employ an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for this class of compounds.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., TOF, Orbitrap) to enable accurate mass measurements and elemental composition determination.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the dry sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Visualization of the Validation Workflow

A systematic workflow ensures a comprehensive and logical approach to structure validation.

G Workflow for Structure Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation synthesis Synthesize Derivative purification Purify Compound synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir data_analysis Analyze Spectral Data nmr->data_analysis ms->data_analysis ir->data_analysis comparison Compare with Alternatives data_analysis->comparison validation Structure Validated comparison->validation Consistent inconsistent Inconsistent Data comparison->inconsistent Inconsistent

Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of a chemical structure.

Signaling Pathways and Logical Relationships

While specific signaling pathway involvement for this compound is not yet broadly established in public literature, the oxoindole core is a well-known privileged structure in medicinal chemistry, often targeting kinase signaling pathways. The logical relationship for validating the structure through spectroscopy is a deductive process.

G Deductive Logic for Structure Validation cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr_data 1H & 13C NMR Spectra nmr_interp Proton environment & carbon skeleton nmr_data->nmr_interp ms_data Mass Spectrum (m/z) ms_interp Molecular weight & fragmentation ms_data->ms_interp ir_data IR Spectrum (cm-1) ir_interp Functional groups ir_data->ir_interp proposed_structure Proposed Structure: 1-Methyl-2-oxoindoline- 6-carboxylic acid nmr_interp->proposed_structure ms_interp->proposed_structure ir_interp->proposed_structure validated_structure Validated Structure proposed_structure->validated_structure Data Consistent

Caption: The logical flow from experimental spectroscopic data to a validated chemical structure.

References

Efficacy of Nintedanib synthesized from different batches of 1-Methyl-2-oxoindoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Analysis of Nintedanib: The Critical Role of Starting Material Quality

Introduction

Nintedanib is a small molecule tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), other chronic fibrosing interstitial lung diseases (ILDs) with a progressive phenotype, and certain cancers.[1][2] Its efficacy is critically dependent on its ability to simultaneously inhibit multiple signaling pathways involved in fibrosis and angiogenesis, primarily by targeting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[3][4]

The synthesis of Nintedanib is a multi-step process, with 1-Methyl-2-oxoindoline-6-carboxylic acid (or its ester form) serving as a crucial intermediate building block.[5][6] While direct comparative data on the efficacy of Nintedanib synthesized from different commercial batches of this precursor is proprietary and not publicly available, the principles of pharmaceutical Good Manufacturing Practice (GMP) mandate strict quality control of all starting materials to ensure batch-to-batch consistency and, consequently, uniform efficacy and safety of the final active pharmaceutical ingredient (API).[7][8]

This guide provides a comprehensive overview of Nintedanib's efficacy, supported by representative preclinical and clinical data. It details the experimental protocols used to assess its activity and illustrates the pivotal role of starting material quality in achieving a consistent therapeutic profile.

Data Presentation: Representative Efficacy of Nintedanib

The therapeutic effect of Nintedanib is a direct result of its potent inhibitory activity against key tyrosine kinases and its clinical impact on lung function decline in patients with fibrotic lung diseases.

Table 1: Preclinical Inhibitory Activity of Nintedanib

This table summarizes the half-maximal inhibitory concentrations (IC50) of Nintedanib against its primary kinase targets, demonstrating its multi-targeted profile.[1][]

Kinase TargetIC50 (nM)
FGFR1 69
FGFR2 37
FGFR3 108
PDGFRα 59
PDGFRβ 65
VEGFR1 34
VEGFR2 13
VEGFR3 13
FLT-3 17 - 26
LCK 22
SRC 811

Table 2: Clinical Efficacy of Nintedanib in Idiopathic Pulmonary Fibrosis (IPF)

This table presents key results from the pivotal Phase III INPULSIS clinical trials, which evaluated the efficacy of Nintedanib (150 mg twice daily) over 52 weeks.[10][11] The primary endpoint was the annual rate of decline in Forced Vital Capacity (FVC), a key measure of lung function.

EndpointINPULSIS-1INPULSIS-2Pooled Analysis
Adjusted Annual Rate of FVC Decline (mL/year)
Nintedanib-114.7-113.6-113.6
Placebo-239.9-207.3-223.5
Difference vs. Placebo (mL/year)125.393.7109.9
Time to First Acute Exacerbation (Hazard Ratio) 1.150.380.64
Change in SGRQ Total Score
Nintedanib4.342.803.57
Placebo4.394.964.68

SGRQ (St. George's Respiratory Questionnaire) is a measure of health-related quality of life; lower scores indicate better quality of life.

Experimental Protocols

The data presented above are derived from standardized and validated experimental methodologies.

Kinase Inhibition Assay (IC50 Determination)

Objective: To quantify the direct inhibitory effect of Nintedanib on the enzymatic activity of specific tyrosine kinases.[12]

Methodology:

  • Reagents and Materials: Recombinant human kinase domains (e.g., VEGFR, FGFR, PDGFR), a specific peptide substrate for each kinase, Adenosine Triphosphate (ATP, often radiolabeled with ³²P), Nintedanib standard, and assay buffer.

  • Procedure:

    • The kinase, substrate, and varying concentrations of Nintedanib are incubated together in the assay buffer.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, typically by adding a stop solution like EDTA.

  • Quantification: The amount of phosphorylated substrate is measured. This can be done using several methods, such as radiometric assays (detecting incorporation of ³²P), ELISA (using a phosphorylation-specific antibody), or fluorescence-based assays.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each Nintedanib concentration relative to a no-drug control. The IC50 value is then determined by fitting the data to a dose-response curve.

Clinical Trial Protocol for FVC Measurement

Objective: To assess the effect of Nintedanib on the rate of lung function decline in patients with IPF.[10]

Methodology:

  • Patient Population: Patients diagnosed with IPF based on defined criteria, including high-resolution computed tomography (HRCT) scans and, if necessary, lung biopsy. Key inclusion criteria typically involve an FVC of at least 50% of the predicted value.

  • Study Design: A randomized, double-blind, placebo-controlled trial design is used. Patients are randomly assigned to receive either Nintedanib (e.g., 150 mg twice daily) or a matching placebo.

  • Procedure (Spirometry):

    • Spirometry is performed at baseline and at regular intervals throughout the study period (e.g., every 2-4 weeks for the first 6 weeks, then every 8-12 weeks) for 52 weeks.

    • The tests are conducted according to American Thoracic Society/European Respiratory Society (ATS/ERS) standards to ensure consistency and accuracy.

    • Patients perform a maximal forced expiratory maneuver, and the FVC (the total volume of air exhaled after a full inhalation) is recorded.

  • Data Analysis: The rate of FVC decline over the 52-week period is calculated for each patient using random-coefficient regression analysis. The difference in the adjusted annual rate of decline between the Nintedanib and placebo groups is then determined to assess treatment efficacy.

Mandatory Visualizations

The Importance of Starting Material Quality Control

The journey from a starting material like this compound to a highly effective and safe final drug product is governed by stringent quality control. Any variability in the purity, impurity profile, or physical characteristics of this key intermediate can propagate through the synthesis, potentially impacting the yield, purity, and ultimately, the therapeutic performance of the final Nintedanib API.[5][13]

G cluster_0 Starting Material QC cluster_1 Nintedanib Synthesis cluster_2 Final Product QC & Efficacy BatchA Batch A of 1-Methyl-2-oxoindoline- 6-carboxylic acid TestA Identity, Purity, Impurity Profile Tests BatchA->TestA ReleaseA Released for Manufacturing TestA->ReleaseA Synth Multi-Step Chemical Synthesis ReleaseA->Synth API Nintedanib API (Drug Substance) Synth->API FinalTest Final API Testing (Purity, Potency) API->FinalTest Efficacy Consistent Preclinical & Clinical Efficacy FinalTest->Efficacy

Caption: Workflow from starting material quality control to consistent drug efficacy.

Nintedanib Mechanism of Action: Signaling Pathway Inhibition

Nintedanib exerts its therapeutic effect by competitively binding to the intracellular ATP-binding pocket of several receptor tyrosine kinases (RTKs). This blocks the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for the proliferation and activation of fibroblasts, the key cell type driving fibrosis.[2][3]

G cluster_receptors cluster_nintedanib cluster_downstream PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) PDGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway PDGFR->PI3K_AKT FGFR->RAS_RAF FGFR->PI3K_AKT VEGFR->PI3K_AKT Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR Prolif Fibroblast Proliferation RAS_RAF->Prolif Migr Fibroblast Migration RAS_RAF->Migr PI3K_AKT->Prolif Diff Myofibroblast Differentiation PI3K_AKT->Diff

Caption: Nintedanib inhibits PDGFR, FGFR, and VEGFR signaling pathways.

References

A Comparative Guide to Catalysts for the Synthesis of 1-Methyl-2-oxoindoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid, a key building block in the preparation of various pharmaceutical compounds, can be achieved through a variety of catalytic methods. The choice of catalyst is a critical factor that influences the efficiency, selectivity, and overall yield of the synthesis. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

The synthesis of the target molecule typically involves two main stages: the formation of the 2-oxoindoline-6-carboxylic acid scaffold, followed by N-methylation. This guide will cover catalytic approaches for both stages, with a primary focus on the N-methylation step, for which a direct comparison of various metal-based catalysts is presented.

I. Synthesis of the 2-Oxoindoline-6-carboxylic Acid Scaffold

The initial step in the synthesis of this compound is the construction of the 2-oxoindoline-6-carboxylic acid core. Two common catalytic methods for this transformation are highlighted below.

Table 1: Comparison of Catalysts for the Synthesis of Methyl 2-Oxoindoline-6-carboxylate (a precursor to the carboxylic acid)

CatalystStarting MaterialReagents & ConditionsYieldRemarks
10% Palladium on Carbon Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoateH₂, Acetic acid, 50 °C, 50 psi, 2.5 h98%High yield and purity. Standard hydrogenation conditions.
Sodium Dithionite (Hydrose) Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioateAcetic acid, Water, 120-125 °C, 2 hNot specifiedAn alternative to catalytic hydrogenation.
II. Catalytic N-Methylation of the 2-Oxoindoline Scaffold

The crucial step of introducing a methyl group at the N-1 position of the 2-oxoindoline ring can be accomplished using various transition metal catalysts. The choice of catalyst and methylating agent significantly impacts the reaction's performance. Below is a comparison of different catalytic systems that have been reported for the N-methylation of amides and related heterocycles, which are applicable to the 2-oxoindoline-6-carboxylic acid substrate.

Table 2: Comparison of Catalysts for N-Methylation of Amide/Lactam Substrates

Catalyst SystemMethylating AgentTypical SubstratesKey AdvantagesPotential Limitations
Ruthenium-based Catalysts MethanolPrimary and secondary amides, aminesHigh atom economy, use of a green methylating agent.[1][2][3]May require high temperatures and specific ligands.
Palladium-based Catalysts Peroxides, various methylating agentsAmides, sulfonamidesHigh functional group tolerance, operates under relatively mild conditions.[4][5]Cost of palladium, potential for side reactions.
Nickel-based Catalysts Peroxides, alcoholsAmides, sulfonamides, oxindolesCost-effective, good for C-3 alkylation of oxindoles.[6][7]May require specific ligands and conditions to control selectivity.
Copper-based Catalysts PeroxidesAmides, carboxylic acidsInexpensive and readily available catalyst.[8][9]Can require peroxides as both methyl source and initiator.
Iron-based Catalysts Methanol, CO₂Amines, indoles, oxindolesAbundant and low-cost metal, environmentally benign.[10][11][12]Can require higher catalyst loading or specific activators.

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of Methyl 2-Oxoindoline-6-carboxylate

A solution of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in concentrated acetic acid is treated with 10% palladium on carbon catalyst. The mixture is then hydrogenated under a hydrogen atmosphere (50 psi) at 50 °C for 2.5 hours. After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated to dryness, and the resulting residue is purified to yield methyl 2-oxoindoline-6-carboxylate.

General Procedure for Ruthenium-Catalyzed N-Methylation of Amides

An amide substrate is mixed with a ruthenium(II) catalyst in methanol. The reaction mixture is heated under an inert atmosphere for a specified time. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the N-methylated amide.[2][3]

General Procedure for Nickel-Catalyzed N-Methylation of Amides

A mixture of the amide, a nickel catalyst, and a peroxide (such as di-tert-butyl peroxide) as the methylating agent is heated in a suitable solvent. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques like column chromatography.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 2-Oxoindoline-6-carboxylic Acid Scaffold cluster_methylation N-Methylation cluster_purification Work-up and Purification start Starting Material catalyst_addition Addition of Catalyst (e.g., Pd/C) start->catalyst_addition reaction Reaction (e.g., Hydrogenation) catalyst_addition->reaction filtration Filtration reaction->filtration scaffold 2-Oxoindoline-6-carboxylic Acid methylation_catalyst Addition of N-Methylation Catalyst (e.g., Ru, Pd, Ni, Cu, Fe) scaffold->methylation_catalyst methylation_reaction Methylation Reaction methylation_catalyst->methylation_reaction methylation_reaction->filtration concentration Concentration filtration->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Catalyst Comparison Logic

catalyst_comparison cluster_noble Noble Metal Catalysts cluster_non_noble Non-Noble Metal Catalysts cluster_performance Performance Metrics Ru Ruthenium High_Yield High Yield Ru->High_Yield Green_Chemistry Green Chemistry Ru->Green_Chemistry Methanol as reagent Pd Palladium Pd->High_Yield Mild_Conditions Mild Conditions Pd->Mild_Conditions Ni Nickel Cost_Effective Cost-Effective Ni->Cost_Effective Cu Copper Cu->Cost_Effective Fe Iron Fe->Cost_Effective Fe->Green_Chemistry

Caption: Logical comparison of catalyst categories for N-methylation based on key performance indicators.

References

A Comparative Guide to the Biological Activity of Impurities in 1-Methyl-2-oxoindoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological activity of potential impurities arising during the synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid, a key intermediate in the manufacture of Nintedanib. Nintedanib is a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1][2][3] Given that impurities in active pharmaceutical ingredients (APIs) can affect both efficacy and safety, understanding their biological profile is of paramount importance.[4][5]

This document outlines the presumed biological activities of key impurities relative to the parent compound and provides detailed experimental protocols to enable a thorough comparative analysis.

Understanding the Landscape: this compound and its Relation to Nintedanib

This compound is a crucial building block for Nintedanib. The biological activity of Nintedanib is primarily attributed to its inhibition of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[2] This inhibition blocks downstream signaling pathways that are critical for cell proliferation, migration, and fibrosis. The impurities generated during the synthesis of this compound and subsequent steps to produce Nintedanib may retain some of this inhibitory activity, have off-target effects, or be inactive.

Comparative Analysis of Potential Impurities

Compound Structure CAS Number Molecular Formula Hypothesized Biological Activity
This compound (Structure not available in search results)138328-27-5[6]C10H9NO3Precursor to a tyrosine kinase inhibitor; likely possesses low intrinsic activity compared to the final drug product.
Methyl 2-oxoindoline-6-carboxylate (Nintedanib Impurity 72) (Structure not available in search results)14192-26-8[7]C10H9NO3The unmethylated precursor; expected to have minimal to no tyrosine kinase inhibitory activity.
N-acetyl Nintedanib Impurity (Structure not available in search results)2130844-77-6[1]C33H35N5O5Acetylation at the indole nitrogen may alter the binding affinity to the ATP pocket of tyrosine kinases, potentially reducing inhibitory activity.
Nintedanib Acid Impurity (Structure not available in search results)894783-71-2[2]C30H31N5O4Hydrolysis of the methyl ester to a carboxylic acid could impact cell permeability and target engagement, likely reducing activity.
(Z)-Methyl 3-(((4-(methylamino)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate (Structure not available in search results)1987887-92-2[1]C24H21N3O3A key intermediate in Nintedanib synthesis; may possess some tyrosine kinase inhibitory activity due to the presence of the core pharmacophore.

Experimental Protocols for Comparative Biological Activity Assessment

To empirically determine the biological activity of these impurities, a series of in vitro assays are recommended. These assays are standard in the field of tyrosine kinase inhibitor development.

Tyrosine Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the activity of key tyrosine kinases targeted by Nintedanib.

Objective: To quantify the inhibitory potency (e.g., IC50) of the parent compound and its impurities against VEGFR, FGFR, and PDGFR.

Methodology:

  • Assay Principle: In vitro kinase assays typically measure the phosphorylation of a substrate by a specific kinase. This can be detected using various methods, such as radiometric assays, fluorescence resonance energy transfer (FRET), or luminescence-based assays.[8][9]

  • Reagents:

    • Recombinant human VEGFR, FGFR, and PDGFR kinases.

    • Specific peptide or protein substrates for each kinase.

    • ATP (Adenosine triphosphate).

    • Test compounds (this compound and its impurities) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer and detection reagents (e.g., phosphospecific antibodies, fluorescently labeled substrates).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the impact of the compounds on the growth of cells that are dependent on the signaling pathways inhibited by Nintedanib.

Objective: To determine the anti-proliferative effect of the compounds on relevant cell lines (e.g., endothelial cells, fibroblasts).

Methodology:

  • Assay Principle: Cell proliferation can be measured using various methods, such as the MTT assay (which measures metabolic activity), BrdU incorporation (which measures DNA synthesis), or direct cell counting.[10]

  • Reagents:

    • Human umbilical vein endothelial cells (HUVECs) or lung fibroblasts.

    • Cell culture medium and supplements.

    • Test compounds.

    • Proliferation assay reagents (e.g., MTT, BrdU).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds.

    • Incubate for a period of 48-72 hours.

    • Add the proliferation reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence to quantify cell viability/proliferation.

    • Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of the compounds on the migratory capacity of cells, a key process in fibrosis and angiogenesis.

Objective: To assess the inhibitory effect of the compounds on cell migration.

Methodology:

  • Assay Principle: A "wound" is created in a confluent monolayer of cells, and the rate of closure of this wound is monitored over time in the presence or absence of test compounds.[11]

  • Reagents:

    • Lung fibroblasts or other relevant migratory cell lines.

    • Cell culture medium.

    • Test compounds.

  • Procedure:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells to remove detached cells and add fresh medium containing the test compounds at various concentrations.

    • Capture images of the wound at time zero and at regular intervals (e.g., every 12-24 hours).

    • Measure the area of the wound at each time point and calculate the percentage of wound closure.

    • Compare the rate of migration in treated cells to untreated controls.

Visualizing the Frameworks

To better understand the experimental logic and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis Parent 1-Methyl-2-oxoindoline- 6-carboxylic acid Kinase_Assay Tyrosine Kinase Inhibition Assay (VEGFR, FGFR, PDGFR) Parent->Kinase_Assay Proliferation_Assay Cell Proliferation Assay Parent->Proliferation_Assay Migration_Assay Cell Migration Assay Parent->Migration_Assay Impurity1 Methyl 2-oxoindoline- 6-carboxylate Impurity1->Kinase_Assay Impurity1->Proliferation_Assay Impurity1->Migration_Assay Impurity2 N-acetyl Nintedanib Impurity Impurity2->Kinase_Assay Impurity2->Proliferation_Assay Impurity2->Migration_Assay Impurity3 Nintedanib Acid Impurity Impurity3->Kinase_Assay Impurity3->Proliferation_Assay Impurity3->Migration_Assay IC50 IC50 / GI50 Determination Kinase_Assay->IC50 Proliferation_Assay->IC50 Comparative_Analysis Comparative Activity Profiling Migration_Assay->Comparative_Analysis IC50->Comparative_Analysis

Caption: Experimental workflow for comparative biological activity testing.

Signaling_Pathway RTK Receptor Tyrosine Kinase (VEGFR, FGFR, PDGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Activation Compound Nintedanib / Active Impurity Compound->RTK Inhibition Cellular_Response Cellular Responses Downstream->Cellular_Response Proliferation Proliferation Cellular_Response->Proliferation Migration Migration Cellular_Response->Migration Fibrosis Fibrosis Cellular_Response->Fibrosis

Caption: Simplified signaling pathway inhibited by Nintedanib and potentially active impurities.

By following this guide, researchers can systematically evaluate the biological activity of impurities related to this compound, contributing to a more comprehensive understanding of the safety and efficacy profile of Nintedanib.

References

A Comparative Guide to Antibody Cross-Reactivity for 1-Methyl-2-oxoindoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of antibodies targeting 1-Methyl-2-oxoindoline-6-carboxylic acid. Due to the limited publicly available cross-reactivity data for antibodies against this specific molecule, this document serves as a template, presenting hypothetical data to illustrate best practices in comparative analysis. The experimental protocols described are based on established immunological techniques for assessing antibody specificity against small molecule haptens.

Introduction

This compound and its derivatives are small molecules (haptens) that require conjugation to a carrier protein to elicit an immune response and generate specific antibodies.[1][2] The specificity of these antibodies is paramount, as cross-reactivity with structurally similar molecules can lead to inaccurate quantification in immunoassays or off-target effects in therapeutic applications. This guide outlines the methodologies and data presentation formats crucial for the systematic evaluation of antibody cross-reactivity.

Hypothetical Cross-Reactivity Data

The following tables present hypothetical cross-reactivity data for three fictional monoclonal antibodies (MAb-A, MAb-B, and MAb-C) against this compound and a panel of its structurally related derivatives. This data is illustrative and serves to demonstrate a clear and structured format for comparison.

Table 1: Competitive ELISA Cross-Reactivity Data

Compound TestedStructureMAb-A % Cross-ReactivityMAb-B % Cross-ReactivityMAb-C % Cross-Reactivity
This compound (Target Analyte)100%100%100%
2-Oxoindoline-6-carboxylic acid45%60%75%
1-Ethyl-2-oxoindoline-6-carboxylic acid80%30%55%
1-Methyl-2-oxoindoline-5-carboxylic acid15%25%10%
1-Methyl-2-oxoindoline5%8%2%

Cross-reactivity (%) is calculated as (IC50 of Target Analyte / IC50 of Derivative) x 100.

Table 2: Surface Plasmon Resonance (SPR) Binding Affinity Data

Compound TestedMAb-A KD (nM)MAb-B KD (nM)MAb-C KD (nM)
This compound (Target Analyte)1.52.10.8
2-Oxoindoline-6-carboxylic acid3.33.51.1
1-Ethyl-2-oxoindoline-6-carboxylic acid1.97.01.5
1-Methyl-2-oxoindoline-5-carboxylic acid10.08.48.0
1-Methyl-2-oxoindoline>100>100>100

KD (dissociation constant) is a measure of binding affinity; a lower KD indicates a stronger interaction.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below. These are generalized procedures and may require optimization for specific antibodies and derivatives.

Competitive ELISA Protocol

Competitive ELISA is a common method to assess the cross-reactivity of antibodies against small molecules.[3][4]

  • Antigen Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA). The plates are incubated overnight at 4°C and then washed.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) to prevent non-specific binding.[5]

  • Competitive Reaction: The antibody is pre-incubated with varying concentrations of the target analyte or its derivatives. This mixture is then added to the coated and blocked wells. The free antibody will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody captured on the plate.

  • Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric signal is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the initial mixture.

  • Data Analysis: The IC50 values (the concentration of analyte that inhibits 50% of the antibody binding) are determined for the target molecule and each derivative. The percent cross-reactivity is then calculated.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that provides real-time data on the kinetics of binding interactions.[6][7][8]

  • Chip Preparation: The antibody of interest is immobilized on a sensor chip surface.

  • Binding Analysis: A solution containing the target analyte or a derivative is flowed over the chip surface. The binding of the analyte to the immobilized antibody causes a change in the refractive index at the surface, which is detected by the SPR instrument.

  • Kinetic Analysis: The association (kon) and dissociation (koff) rates are measured.

  • Data Analysis: The dissociation constant (KD) is calculated from the ratio of koff/kon. A lower KD value signifies a higher binding affinity.

Western Blot Protocol for Cross-Reactivity

Western blotting can be used to assess the specificity of an antibody to the hapten-carrier conjugate.[3][9]

  • Protein Separation: Different hapten-carrier conjugates are separated by size using SDS-PAGE.

  • Membrane Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with the primary antibody being tested.

  • Detection: A labeled secondary antibody is used to detect the primary antibody, and the signal is visualized. The intensity of the band indicates the strength of the antibody binding to the specific conjugate.

Visualizations

Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for assessing antibody cross-reactivity and the structural relationships of the hypothetical derivatives.

G cluster_0 Phase 1: Antibody Characterization cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Comparative Assessment A Competitive ELISA D Calculate IC50 Values A->D B Surface Plasmon Resonance (SPR) F Calculate Binding Affinity (KD) B->F C Western Blot G Generate Comparison Tables C->G E Determine % Cross-Reactivity D->E E->G F->G H Select Lead Antibody Candidate G->H G cluster_0 Structural Derivatives Target 1-Methyl-2-oxoindoline- 6-carboxylic acid Deriv1 2-Oxoindoline- 6-carboxylic acid Target->Deriv1 Demethylation Deriv2 1-Ethyl-2-oxoindoline- 6-carboxylic acid Target->Deriv2 Alkyl Chain Variation Deriv3 1-Methyl-2-oxoindoline- 5-carboxylic acid Target->Deriv3 Isomeric Variation Deriv4 1-Methyl-2-oxoindoline Target->Deriv4 Carboxyl Removal

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1-Methyl-2-oxoindoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the safe handling of 1-Methyl-2-oxoindoline-6-carboxylic acid in a laboratory setting, a comprehensive approach to personal protection is mandatory. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] Adherence to the following operational and disposal plans is critical to minimize exposure and ensure the safety of all personnel.

Recommended Personal Protective Equipment (PPE)

All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][5] The following table summarizes the required PPE:

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is also recommended if there is a significant risk of splashing.[1][5]To protect eyes from dust particles and splashes of solutions containing the compound.[5][6]
Hand Protection Chemically resistant nitrile or neoprene gloves.[5] Inspect for tears or holes before each use.[5]To prevent skin contact and absorption.[5]
Body Protection A long-sleeved laboratory coat.[1][5] An additional chemical-resistant apron is recommended when handling larger quantities.[5]To protect skin and clothing from spills and contamination.[5]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a fine powder outside of a certified chemical fume hood, or if aerosolization is possible.[1][5]To prevent the inhalation of fine dust particles.[5]

Operational Plan: Step-by-Step Handling Procedures

A strict operational workflow is crucial to minimize exposure and ensure a safe working environment.

1. Preparation:

  • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[5]

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Have appropriate spill cleanup materials readily available.

2. Handling:

  • Avoid the formation of dust and aerosols.[4]

  • Do not handle the compound until all safety precautions have been read and understood.[1]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Solid Waste:

  • All solid waste contaminated with the compound (e.g., used gloves, weigh boats, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.

2. Liquid Waste:

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

3. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

4. Disposal Method:

  • Dispose of contents and container in accordance with licensed collector's sorting instructions.[1] The material may be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

Below is a logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area & Spill Kit prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experimental Work handle1->handle2 cleanup1 Decontaminate Work Surface handle2->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose of Waste in Labeled Containers cleanup2->cleanup3 post1 Doff PPE Correctly cleanup3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.